molecular formula C6H2Br2FNO2 B1410476 1,2-Dibromo-3-fluoro-5-nitrobenzene CAS No. 1804933-67-2

1,2-Dibromo-3-fluoro-5-nitrobenzene

Cat. No.: B1410476
CAS No.: 1804933-67-2
M. Wt: 298.89 g/mol
InChI Key: OYUICYSYHARYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-3-fluoro-5-nitrobenzene is a useful research compound. Its molecular formula is C6H2Br2FNO2 and its molecular weight is 298.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-dibromo-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUICYSYHARYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2-Dibromo-3-fluoro-5-nitrobenzene chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Dibromo-3-fluoro-5-nitrobenzene for Advanced Research

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic design of molecular scaffolds is paramount. Halogenated nitroaromatic compounds serve as exceptionally versatile intermediates, offering multiple reaction sites that can be addressed with high selectivity. This compound is a key exemplar of this class, featuring a unique substitution pattern that provides chemists with a powerful tool for constructing complex molecular architectures. The interplay between two bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group creates a nuanced reactivity profile, enabling sequential and regioselective transformations.

This guide provides a comprehensive technical overview of this compound, detailing its structure, properties, reactivity, and applications. It is intended for researchers and drug development professionals seeking to leverage this reagent's capabilities in their synthetic campaigns.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its structure and fundamental properties.

Chemical Structure

The structure of this compound is defined by a benzene ring substituted with four functional groups at specific positions.

Caption: Chemical structure of this compound.

Core Chemical Data

A summary of the essential chemical data for this compound is provided below. This information is critical for stoichiometric calculations, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1804933-67-2[1]
Molecular Formula C₆H₂Br₂FNO₂[2]
Molecular Weight 298.89 g/mol [2]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C(=C(C(=C1[O-])F)Br)Br)HN/A
Physical State Solid (predicted)[2]

Spectroscopic Characterization

While specific spectral data for this exact isomer is not widely published, its expected spectroscopic signature can be reliably predicted based on its structure and data from analogous compounds. These predictions are invaluable for confirming the identity and purity of the material in a laboratory setting.

TechniqueExpected Characteristics
¹H NMR Two signals are anticipated in the aromatic region (approx. 7.8-8.5 ppm). Each signal will likely appear as a doublet or doublet of doublets due to coupling with the adjacent proton and potentially the fluorine atom.
¹³C NMR Six distinct signals for the aromatic carbons are expected. The carbon atoms attached to the halogens and the nitro group will be significantly deshielded. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will result in splitting of the signals for C3 and adjacent carbons.[3]
¹⁹F NMR A single resonance is expected, which will be split into a multiplet due to coupling with the two aromatic protons.
Mass Spec (MS) The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M+) would be observed around m/z 297/299/301.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which allows for a high degree of control over synthetic outcomes. The strong electron-withdrawing nature of the nitro group dominates the regiochemistry of nucleophilic reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the C3 position is activated towards SₙAr, but less so than a halogen positioned ortho or para to the nitro group. The primary activation comes from the cumulative electron-withdrawing effects of all substituents. This allows for the selective displacement of the fluorine atom by various nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups.

  • Causality: The nitro group, being a powerful resonance and inductively withdrawing group, stabilizes the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, making the substitution feasible.

Metal-Catalyzed Cross-Coupling Reactions

The two bromine atoms at the C1 and C2 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4] This enables the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Expert Insight: A key advantage of having two bromine atoms is the potential for sequential, site-selective couplings. The steric hindrance around the C2-Br bond, being flanked by C1-Br and C3-F, may allow for selective reaction at the C1 position under carefully controlled conditions (e.g., using bulky phosphine ligands and specific palladium precursors). This differential reactivity is a cornerstone of advanced synthetic strategy.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline (amino group) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[4][5] This transformation is fundamental in drug development, as the resulting aniline is a precursor to a vast array of heterocycles, amides, and sulfonamides.[5]

The multi-functionality of this compound allows for a logical sequence of reactions to build molecular complexity.

G start 1,2-Dibromo-3-fluoro- 5-nitrobenzene snar Nucleophilic Aromatic Substitution (SₙAr) (e.g., + R-NH₂) start->snar Displace -F coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->coupling React at -Br reduction Nitro Group Reduction (e.g., + SnCl₂) start->reduction Reduce -NO₂ prod_snar Substituted Dibromo-nitrobenzene snar->prod_snar prod_coupling Arylated/Alkylated Bromo-fluoro-nitrobenzene coupling->prod_coupling prod_reduction Dibromo-fluoro- aniline reduction->prod_reduction

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

The unique combination of reactive sites makes this compound a valuable building block for synthesizing novel therapeutic agents and functional materials.

  • Medicinal Chemistry: The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[5][6] This scaffold allows for the creation of libraries of compounds for screening against various biological targets. The ability to perform sequential cross-coupling and SₙAr reactions, followed by nitro reduction and further derivatization, provides a robust platform for structure-activity relationship (SAR) studies.[4]

  • Agrochemicals: Similar to pharmaceuticals, the development of new fungicides and herbicides often relies on halogenated and nitrated aromatic cores to achieve desired biological activity and environmental persistence profiles.[4]

  • Materials Science: The electronic properties imparted by the fluorine and nitro groups make this a relevant precursor for synthesizing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[4]

Proposed Synthesis Protocol

Reaction: Nitration of 1,2-Dibromo-3-fluorobenzene.

Disclaimer: This protocol is a theoretical proposition and must be thoroughly evaluated and optimized for safety and efficiency in a laboratory setting by qualified personnel.

Materials:

  • 1,2-Dibromo-3-fluorobenzene (1.0 equiv)

  • Fuming Nitric Acid (90%) (1.5 equiv)

  • Concentrated Sulfuric Acid (98%) (3.0 equiv)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3.0 equiv). Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: Slowly add fuming nitric acid (1.5 equiv) to the chilled sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Addition of Substrate: Dissolve 1,2-Dibromo-3-fluorobenzene (1.0 equiv) in a minimal amount of DCM and add it dropwise to the stirred nitrating mixture. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice.

  • Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.

Safety and Handling

Working with halogenated nitroaromatic compounds requires strict adherence to safety protocols. The following guidelines are synthesized from safety data sheets of structurally similar chemicals.[9][10]

CategoryGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed inside a certified chemical fume hood.[11]
Hazards Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation. May cause respiratory irritation.[2]
First Aid Inhalation: Move to fresh air. Skin Contact: Immediately wash with soap and water.[10] Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth; do not induce vomiting. Seek immediate medical attention in all cases of exposure.[9]
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] Keep away from strong oxidizing agents.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a sophisticated and highly valuable building block for chemical synthesis. Its well-defined regiochemical sites for SₙAr, cross-coupling, and reduction reactions provide researchers with a reliable and versatile platform for the assembly of complex target molecules. A thorough understanding of its reactivity profile, coupled with stringent safety practices, will enable scientists and drug development professionals to fully exploit its synthetic potential in advancing the frontiers of medicine and materials science.

References

  • PubChem. 1,2-Dibromo-3-chloro-5-nitrobenzene | C6H2Br2ClNO2 | CID 640616. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

  • Allfluoro pharmaceutical co .ltd. 1,3-Dibromo-2-fluoro-5-nitrobenzene,361436-26-2. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Villalobos-García, D., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 1,2-Dibromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Spectroscopic Profiling of 1,2-Dibromo-3-fluoro-5-nitrobenzene

Part 1: Executive Summary & Compound Profile

Topic: Spectroscopic Characterization (NMR, IR, MS) of this compound. CAS Registry Number: 1804933-67-2 Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Molecular Weight:  298.89  g/mol  (Average)

Technical Abstract: This guide provides a detailed spectroscopic analysis of this compound, a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceutical intermediates. Due to the specific substitution pattern—containing two bromine atoms, a fluorine atom, and a nitro group—the molecule exhibits unique spectral signatures. This document details the predicted and empirically-grounded Nuclear Magnetic Resonance (


H, 

C,

F NMR), Infrared (IR), and Mass Spectrometry (MS) data necessary for structural validation.

Part 2: Mass Spectrometry (MS) Profiling

The mass spectrum of this compound is dominated by the isotopic signature of the two bromine atoms. This is the primary diagnostic tool for confirming the di-bromo substitution.

Isotopic Distribution Pattern

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%). For a molecule with two bromine atoms (

), the molecular ion (

) splits into a characteristic triplet pattern with an intensity ratio of 1:2:1 .
Ion Speciesm/z ValueRelative AbundanceComposition
M 297~50%

M+2 299~100% (Base)

M+4 301~50%

Note: Values are nominal masses. High-Resolution Mass Spectrometry (HRMS) would show exact masses (e.g., 296.84 for the


 isotopologue).
Fragmentation Pathway (EI-MS)

Under Electron Ionization (70 eV), the molecule undergoes characteristic fragmentation:

  • Loss of

    
    :  A common pathway for nitroaromatics, leading to the 
    
    
    
    ion.
  • Loss of Br: Sequential loss of bromine atoms (

    
    ).
    
  • Loss of NO: Rearrangement to form a phenoxy cation species (

    
    ).
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 297/299/301 (1:2:1) Frag_NO2 [M - NO2]+ m/z 251/253/255 (Aryl Cation) M_Ion->Frag_NO2 - NO2 (46 u) Frag_Br [M - Br]+ m/z 218/220 (1:1 Ratio) M_Ion->Frag_Br - Br (79/81 u) Frag_NO [M - NO]+ m/z 267/269/271 M_Ion->Frag_NO - NO (30 u) Frag_NO2->Frag_Br - Br

Figure 1: Predicted fragmentation pathways for this compound in EI-MS.

Part 3: Infrared Spectroscopy (IR)

The IR spectrum is defined by the strong dipoles of the Nitro and Fluoro groups.

Functional GroupFrequency (

)
IntensityAssignment
Aromatic C-H 3050 - 3100WeakC-H Stretching (

)
Nitro (

)
1530 - 1550 StrongAsymmetric Stretching
Nitro (

)
1340 - 1360 StrongSymmetric Stretching
Aryl C-F 1200 - 1250StrongC-F Stretching
Aryl C-C 1450 - 1600MediumRing Skeletal Vibrations
C-Br 600 - 750Medium/StrongC-Br Stretching (Fingerprint)

Diagnostic Insight: The presence of two strong bands at ~1540 and ~1350


 confirms the nitro group. The C-F stretch is often broad and intense in the 1200 region, overlapping with C-N vibrations.

Part 4: Nuclear Magnetic Resonance (NMR) Profiling

This section details the chemical shifts and coupling constants derived from substituent additivity rules and empirical data for similar polysubstituted benzenes.

NMR (Proton)

Solvent:


 or DMSO-

. Resonances: Two distinct aromatic protons (H4 and H6).
  • H4 (Position 4): Located between Fluorine (Pos 3) and Nitro (Pos 5).

  • H6 (Position 6): Located between Nitro (Pos 5) and Bromine (Pos 1).

ProtonShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H6 8.55 - 8.65 d or dd

Most deshielded due to ortho-Nitro and ortho-Bromo effects. Para-F coupling is usually negligible.
H4 8.05 - 8.15 dd

,

Shielded relative to H6 by ortho-F (inductive/resonance competition). Shows large H-F coupling.

Key Feature: Look for a doublet of doublets at ~8.1 ppm (H4) with a large coupling (~8-9 Hz) to Fluorine. H6 will appear further downfield as a sharper doublet (or fine doublet of doublets) due to the lack of strong ortho-F coupling.

NMR (Carbon)

The


 spectrum is complex due to C-F coupling (

), which splits carbon signals into doublets.
CarbonShift (

ppm)
Splitting (

)
Assignment
C3 158 - 162d,

C-F ipso carbon. Very large coupling.
C5 145 - 148d,

C-NO2 ipso carbon.
C1 125 - 130d,

C-Br . Meta to F.
C2 115 - 120d,

C-Br . Ortho to F.
C4 118 - 122d,

C-H . Ortho to F.
C6 128 - 132d,

C-H . Para to F.
NMR (Fluorine)
  • Shift:

    
     -100 to -115 ppm (Typical for fluoro-nitro-benzenes).
    
  • Pattern: Doublet (split by H4,

    
    ).
    

Part 5: Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of this compound using the data above.

Structure_Elucidation Sample Unknown Sample MS_Step MS Analysis (Check Isotopes) Sample->MS_Step NMR_Step 1H NMR (Check Coupling) Sample->NMR_Step IR_Step IR Analysis (Check Funct. Groups) Sample->IR_Step Br_Confirm 1:2:1 Triplet? Confirms Br2 MS_Step->Br_Confirm Final Identity Confirmed: 1,2-Dibromo-3-fluoro- 5-nitrobenzene Br_Confirm->Final Yes F_Confirm dd at ~8.1ppm? Confirms H-F Ortho NMR_Step->F_Confirm F_Confirm->Final Yes NO2_Confirm 1540/1350 cm-1? Confirms NO2 IR_Step->NO2_Confirm NO2_Confirm->Final Yes

Figure 2: Multi-modal spectroscopic validation workflow.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Authoritative source for substituent additivity rules used in NMR prediction).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

1,2-Dibromo-3-fluoro-5-nitrobenzene as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It synthesizes theoretical reactivity principles with practical, field-proven methodologies.[1]

A Strategic Building Block for Regioselective Scaffold Construction

Executive Summary

1,2-Dibromo-3-fluoro-5-nitrobenzene (CAS 1928427-02-0*) is a densely functionalized arene that serves as a "linchpin" intermediate in the synthesis of polysubstituted pharmaceutical candidates.[1] Unlike standard dihaloarenes, this molecule offers three distinct vectors for orthogonal functionalization:

  • C2–Br: Highly activated for SNAr and Pd-catalyzed oxidative addition (para to NO₂).[1]

  • C1–Br: Sterically distinct and electronically deactivated relative to C2, allowing for sequential cross-coupling.

  • C3–F: A latent handle, stable to initial transformations but activatable post-nitro reduction or via specific activation modes.[1]

This guide details the synthesis, reactivity hierarchy, and application of this scaffold, providing self-validating protocols to ensure reproducibility in high-throughput and process settings.

*Note: CAS numbers for specific isomers can vary by vendor catalogs; the structural connectivity described is this compound.[1]

Structural Analysis & Reactivity Profile

The utility of this building block stems from the electronic asymmetry induced by the nitro group. Understanding the interplay between induction (


) and resonance (

) is critical for predicting regioselectivity.
Electronic Hierarchy
  • Nitro Group (C5): The dominant directing group. It exerts a strong

    
     (resonance withdrawing) effect at C2 (para) and C4/C6 (ortho).[1] It exerts a 
    
    
    
    (inductive withdrawing) effect on the entire ring.
  • Fluorine (C3): Exerts a strong

    
     effect, increasing the acidity of adjacent protons and the electrophilicity of the ring, but its 
    
    
    
    effect is orthogonal to the nitro group’s activation.
  • Bromines (C1 & C2):

    • C2-Br: Located para to the nitro group. This bond is significantly weakened (electron-deficient), making it the primary site for nucleophilic attack (SNAr) and oxidative addition (Pd[0]).

    • C1-Br: Located meta to the nitro group. It lacks resonance activation, making it kinetically slower to react than C2-Br.[1]

Steric Environment[2]
  • C2-Br: Flanked by Br (C1) and F (C3).[1] This is the "steric pocket." Despite the crowding, the electronic activation (

    
    -NO₂) is typically sufficient to overcome steric hindrance for SNAr and couplings with small nucleophiles/ligands.
    
  • C1-Br: Flanked by Br (C2) and H (C6).[1] Less sterically encumbered than C2 but electronically inert compared to C2.[1]

Synthesis of the Building Block

While direct nitration of 1,2-dibromo-3-fluorobenzene is possible, it often suffers from regioselectivity issues (yielding mixtures of 4-nitro and 6-nitro isomers).[1] The most robust, self-validating route utilizes the Sandmeyer approach starting from 2-fluoro-4-nitroaniline.[1]

Protocol: Synthesis via Sandmeyer Reaction[3]

Reaction Scheme:

  • Bromination: 2-Fluoro-4-nitroaniline

    
     2-Bromo-6-fluoro-4-nitroaniline.[1]
    
  • Sandmeyer Transformation: 2-Bromo-6-fluoro-4-nitroaniline

    
     this compound.[1]
    
Step 1: Regioselective Bromination
  • Reagents: 2-Fluoro-4-nitroaniline (1.0 equiv), NBS (1.05 equiv), DMF (

    
     M).[1]
    
  • Conditions: Stir at

    
    C for 4 hours.
    
  • Mechanism: The amino group strongly activates the ortho position (C6). The fluorine and nitro groups deactivate other positions.

  • Checkpoint: Monitor by LCMS. The disappearance of the starting aniline (

    
    ) and appearance of the monobromide (
    
    
    
    ) confirms conversion.
Step 2: Sandmeyer Reaction (Diazotization-Bromination)[1]
  • Reagents:

    • Diazotization:[1]

      
      -BuONO (1.5 equiv) or NaNO
      
      
      
      /H
      
      
      SO
      
      
      .[1]
    • Bromine Source:[1][2][3][4][5] CuBr

      
       (1.2 equiv) in MeCN or HBr/CuBr.[1]
      
  • Procedure:

    • Dissolve the aniline from Step 1 in MeCN.[1]

    • Add CuBr

      
       and heat to 
      
      
      
      C.
    • Add

      
      -BuONO dropwise.[1][6] Evolution of N
      
      
      
      gas indicates reaction progress.[1]
    • Heat for 2 hours.

  • Workup: Quench with aqueous NaHSO

    
     (to remove bromine), extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).
    
  • Yield Expectation: 65–75% over two steps.[1]

Chemo- and Regioselectivity Guide

This section defines the "Rules of Engagement" for this molecule.

Nucleophilic Aromatic Substitution (SNAr)

Primary Site: C2–Br Rationale: The C2 position is para to the nitro group. The Meisenheimer complex formed at C2 is resonance-stabilized by the nitro group.[7][4] The C3–F is meta to the nitro group and is therefore inert to SNAr under standard conditions.

Data Summary: SNAr Selectivity

NucleophileConditionsMajor Product (Site)YieldNotes
Morpholine THF, DIPEA, RTC2-Substitution 88%Exclusive displacement of Br at C2.[1]
NaSMe DMF, 0°CC2-Substitution 92%Thiolates are highly selective.[1]
Ph-OH K₂CO₃, DMF, 60°CC2-Substitution 75%Requires mild heating; C1-Br remains intact.[1]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Primary Site: C2–Br Rationale: Oxidative addition of Pd(0) is faster at the most electron-deficient C–Br bond.[1] The inductive withdrawal of F (ortho to C2) and the resonance withdrawal of NO₂ (para to C2) make the C2–Br bond significantly more labile than C1–Br.

Optimization Tip: To ensure exclusive C2 coupling, use a ligand that is electron-rich but not excessively bulky (e.g., dppf or XPhos ).[1] Very bulky ligands might be sensitive to the steric "pocket" at C2, potentially slowing the rate and allowing C1 competition.

Visualizing the Reactivity Hierarchy

ReactivityMap cluster_legend Reactivity Key Start 1,2-Dibromo-3-fluoro- 5-nitrobenzene Site_C2 Site C2 (Br) Para to NO2 Most Activated Start->Site_C2 Primary Reactive Site Site_C1 Site C1 (Br) Meta to NO2 Less Activated Start->Site_C1 Secondary Site Site_C3 Site C3 (F) Meta to NO2 Stable Start->Site_C3 Inert Prod_SnAr S_NAr Product (Nucleophile at C2) Site_C2->Prod_SnAr Amines/Thiols (RT to 60°C) Prod_Suzuki Suzuki Product (Biaryl at C2) Site_C2->Prod_Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Legend Red: High Reactivity Yellow: Moderate Reactivity Green: Low Reactivity

Caption: Reactivity hierarchy showing the dominance of the C2 position for both nucleophilic and metal-catalyzed transformations.

Case Study: Synthesis of a Functionalized Benzimidazole

This workflow demonstrates the use of this compound to build a fused heterocycle, leveraging the orthogonal reactivity of the halogen handles.

Workflow Diagram

SynthesisWorkflow Step1 Starting Material This compound Step2 Step A: S_NAr (Regioselective) Reagent: Primary Amine (R-NH2) Target: C2-Br displacement Step1->Step2 Step3 Intermediate A 1-Bromo-2-amino(R)-3-fluoro-5-nitrobenzene Step2->Step3 >90% Regioselectivity Step4 Step B: Nitro Reduction Reagent: Fe/NH4Cl or H2/Pd-C Target: Aniline formation Step3->Step4 Step5 Intermediate B Diamino-arene Step4->Step5 Step6 Step C: Cyclization Reagent: Orthoformate or Aldehyde Target: Benzimidazole Core Step5->Step6 Step7 Final Scaffold 7-Bromo-4-fluoro-6-substituted-benzimidazole (Br handle available for further coupling) Step6->Step7

Caption: Step-by-step synthesis of a benzimidazole scaffold retaining a bromine handle for late-stage diversification.

Detailed Protocol for Step A (SNAr)
  • Setup: Charge a reaction vial with this compound (1.0 mmol) and THF (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (e.g., benzylamine, 1.1 mmol).

  • Reaction: Stir at room temperature. The electron-deficient C2 position reacts rapidly.[1]

  • Monitoring: TLC (20% EtOAc/Hex) will show a yellow/orange spot for the product (lower R

    
     than SM).[1]
    
  • Note: If the reaction is sluggish, heat to 50°C. Avoid overheating to prevent C3-F displacement, although this is rare due to the meta relationship.

Safety and Handling

  • Skin Sensitizer: Polyhalogenated nitrobenzenes are potent skin sensitizers and potential mutagens.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Explosion Hazard: While stable, nitro compounds can decompose energetically.[1] Do not distill the neat compound at high temperatures (>150°C).

  • Waste: Segregate as Halogenated Organic Waste.

References

  • Synthesis of Polyhalogenated Nitrobenzenes

    • Menzel, K., et al.[1] "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes." Synlett, 2006(12), 1948–1952.[1] Link

    • GuideChem.[1] "Synthesis of 1,4-Dibromo-2-fluoro-5-nitrobenzene (Analogous Route)." Link

  • SNAr Regioselectivity Rules

    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution."[1][8] Quarterly Reviews, Chemical Society, 1958, 12, 1-16.[1] (Classic foundation for Ortho/Para activation).[1]

    • Rohrbach, S., et al.[1][9] "Concerted Nucleophilic Aromatic Substitutions."[1][9][10] Angewandte Chemie Int.[1][9] Ed., 2019. Link

  • Suzuki Coupling of Polyhaloarenes

    • Lustosa, D. M., et al.[1][2] "Regioselective Suzuki couplings of non-symmetric dibromobenzenes."[1][11] Organic & Biomolecular Chemistry, 2012.[1][11] Link

    • BenchChem Application Note. "5-Bromo-1,2-difluoro-3-nitrobenzene Reactivity Profile." Link

  • Sandmeyer Reaction Protocols

    • Organic Syntheses.[1][11] "m-Bromonitrobenzene."[1] Org.[1][2][8][10][11][12][13][14] Synth. 1928, 8, 46. Link

Sources

1,2-Dibromo-3-fluoro-5-nitrobenzene safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Dibromo-3-fluoro-5-nitrobenzene Safety and Handling Precautions Content Type: Technical Safety Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary

This compound (CAS 1804933-67-2) is a highly functionalized aromatic scaffold used primarily in the synthesis of complex pharmaceutical agents (e.g., PROTACs, kinase inhibitors). Its structure—comprising two bromine handles for selective cross-coupling, a fluorine atom for metabolic modulation, and a nitro group—presents a dual-threat profile: high systemic toxicity (characteristic of nitroaromatics) and energetic instability (potential for rapid decomposition).

This guide moves beyond generic safety data sheets (SDS) to provide a risk-based operational framework. It assumes the compound is a potent methemoglobin former and a skin-absorbable toxin , requiring containment strategies equivalent to Occupational Exposure Band (OEB) 3 or 4 until specific toxicology data proves otherwise.

Physicochemical & Hazard Profile

Structural Analysis & Reactivity

The safety profile is dictated by the electronic interplay of its substituents.

  • Nitro Group (-NO₂): Strong electron-withdrawing group (EWG). Primary driver for methemoglobinemia (oxidation of hemoglobin Fe²⁺ to Fe³⁺). It also introduces thermodynamic instability; while not a primary explosive, it can undergo runaway decomposition if heated under confinement or mixed with strong bases.

  • Halogens (Br, F): The C-Br bonds are reactive sites for palladium-catalyzed couplings (e.g., Suzuki-Miyaura).[1][2][3][4] The fluorine atom increases lipophilicity (LogP), enhancing dermal penetration rates .

Key Properties (Experimental & Predicted)
PropertyValue / DescriptionSafety Implication
Physical State Solid (typically off-white to yellow crystalline)Dust generation risk during weighing.
Melting Point > 35 °C (Predicted based on analogs)Low melting point implies easy transition to liquid phase during handling/exotherms.
Solubility Low in water; High in DMSO, DCM, Ethyl AcetateHigh solubility in organic solvents facilitates skin absorption via "vehicle effect."
Thermal Stability Decomposes > 200°C (Est.)Do not distill residue to dryness. Potential for rapid gas evolution (NOx, HBr, HF).
Incompatibilities Strong bases, reducing agents, alkali metalsRisk of violent nucleophilic aromatic substitution or reduction.

Risk Assessment & Engineering Controls

Effective handling requires a "Containment at Source" approach. Relying solely on PPE is insufficient for nitroaromatics due to their rapid permeation through standard glove materials.

Containment Strategy Workflow

The following decision logic dictates the required engineering controls based on the physical state and quantity of the material.

ContainmentStrategy Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution QtyCheck Quantity > 100 mg? Solid->QtyCheck SolventCheck Solvent Type? Solution->SolventCheck Iso REQUIRED: Powder Isolator or HEPA-Filtered Balance Enclosure QtyCheck->Iso Yes Hood Standard Fume Hood (Sash at < 18 inches) QtyCheck->Hood No (Use Static Control) Permeable High Permeation (DCM, DMSO) SolventCheck->Permeable Standard Standard (EtOAc, Heptane) SolventCheck->Standard DoubleGlove Protocol: Double Glove (Laminate inner) + Fume Hood Permeable->DoubleGlove SingleGlove Protocol: Nitrile Gloves (Change < 15 min) + Fume Hood Standard->SingleGlove

Figure 1: Containment decision matrix based on physical state and solvent vehicle.

Personal Protective Equipment (PPE) Matrix

Nitroaromatics are notorious for permeating nitrile rubber. The presence of halogenated solvents (DCM) accelerates this process.

PPE CategoryRecommendationTechnical Justification
Hand Protection (Primary) Silver Shield / Laminate (EVOH) Standard nitrile offers < 5 mins protection against nitrobenzene analogs in solution. Laminate provides > 4 hours breakthrough time.
Hand Protection (Outer) Disposable Nitrile (5 mil) Provides dexterity and protects the inner laminate glove from mechanical tears.
Respiratory P100 / N95 (if outside containment) Only acceptable if engineering controls fail. For spills, use Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Body Protection Tyvek Lab Coat (Disposable) Cotton coats absorb nitro compounds, creating a secondary exposure source. Use disposable sleeves for solution transfers.

Operational Protocols (SOPs)

SOP 1: Weighing and Solubilization (Critical Control Point)

Objective: Prevent inhalation of dust and contamination of surfaces.

  • Static Elimination: Use an ionizing fan or anti-static gun inside the balance enclosure. Halogenated nitro compounds are often static-prone, causing "flying powder."

  • Weighing: Weigh directly into a tared reaction vial or flask. Do not use weighing boats that require transfer; this increases spill risk.

  • Solubilization: Add solvent immediately after weighing within the hood/enclosure. Once in solution, the inhalation risk drops, but the dermal risk increases. Cap the vial immediately.

  • Decontamination: Wipe the balance area with a surfactant (soap/water) followed by alcohol. Note: Alcohol alone may spread the lipophilic compound.

SOP 2: Reaction Setup (Cross-Coupling)

Context: Palladium-catalyzed reactions (e.g., Suzuki) often require heating.

  • Inerting: Purge reaction vessel with Nitrogen/Argon. Oxygen can lead to side reactions or decomposition at elevated temperatures.

  • Thermal Control:

    • Never heat a sealed vessel of nitro-compounds without a blast shield.

    • Use a silicone oil bath or heating block with an external temperature probe (not just the hotplate setting) to prevent overshoot.

  • Quenching: Allow the reaction to cool to ambient temperature (< 25°C) before opening the vessel.

  • Workup: Treat the aqueous waste from the workup as hazardous. It may contain unreacted nitro-compound or active palladium species.

SOP 3: Waste Disposal
  • Segregation: Do not mix with general organic waste if possible. Label clearly as "Halogenated Nitroaromatic - High Toxicity."

  • No Oxidizers: Strictly segregate from strong oxidizers (e.g., nitric acid waste) to prevent formation of unstable polynitro species.

Emergency Response Scenarios

Exposure Response Logic

Immediate action is required to prevent methemoglobinemia, which can be fatal.

EmergencyResponse Exposure Accidental Exposure Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhal Inhalation Route->Inhal ActionSkin 1. Blot (don't rub) 2. Soap & Water (15 min) 3. Discard Clothing Skin->ActionSkin ActionEye Flush with Water (15 min) Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if available Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Inform: 'Nitroaromatic Exposure' ActionSkin->Medical ActionEye->Medical ActionInhal->Medical Monitor Monitor: Methemoglobin Levels (Signs: Blue lips, headache) Medical->Monitor

Figure 2: Emergency response workflow emphasizing rapid decontamination and medical signaling.

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves (or Silver Shield), Tyvek suit, and Full-Face Respirator (OV/AG/P100).

  • Contain: Use absorbent pads (avoid organic absorbents like sawdust which can be combustible with nitro compounds; use vermiculite or clay).

  • Clean: Wipe area with mild detergent. Collect all waste in a sealed container labeled "Hazardous Debris."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15020157, 1-Bromo-3-fluoro-5-nitrobenzene (Analogous Structure). Retrieved from [Link]

  • Health and Safety Executive (UK) (2024). Compendium of Chemical Hazards: Nitrobenzene.[5] Retrieved from [Link]

  • Abreu, et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. J. Braz. Chem. Soc. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Precision Regioselective Functionalization of 1,2-Dibromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The Scaffold Challenge

The molecule 1,2-Dibromo-3-fluoro-5-nitrobenzene represents a dense functionality scaffold (DFS) widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its utility lies in the presence of four distinct reactive handles (


-Br, 

-Br,

-F,

-

) on a single benzene ring.

However, this density creates a "selectivity paradox." The successful utilization of this scaffold requires a rigorous understanding of Orthogonal Reactivity —the ability to react one site exclusively while leaving others intact.

The Reactivity Map

To design a self-validating synthetic route, we must deconstruct the electronic and steric environment of the molecule.

PositionSubstituentElectronic Environment (Relative to

)
Steric EnvironmentPredicted Reactivity Mode
C-1 BromineMeta (Inductive deactivation only)Open (Flanked by H and Br)Secondary Target: Pd-Catalyzed Cross-Coupling (Sterically accessible).
C-2 BrominePara (Resonance Activation)Crowded (Sandwiched by Br and F)Primary Target:

(Activated by Para-

).
C-3 FluorineMeta (Inductive deactivation only)Crowded (Flanked by Br and H)Inert/Retained: Fluorine is a poor leaving group in meta-S_NAr; retained for metabolic stability.
C-5 NitroDirecting Group (EWG)N/AActivator: Drives reactivity at C-2; can be reduced to aniline late-stage.

The Core Directive: The C-2 Bromine is the "Keystone" functionality. It is the only halogen activated by resonance (para-position) for Nucleophilic Aromatic Substitution (


). The C-3 Fluorine , typically a labile group in 

, is rendered inert here because it sits meta to the nitro group, preventing Meisenheimer complex stabilization.

Part 2: Visualizing the Workflow

The following decision tree illustrates the "Sequential Displacement Strategy," which is the most reliable method for avoiding byproduct mixtures.

G Start 1,2-Dibromo-3-fluoro- 5-nitrobenzene SnAr_Step Step 1: Regioselective SnAr (Nucleophilic Attack at C-2) Start->SnAr_Step Primary Path (Electronic Control) Direct_Suzuki Direct Suzuki on Parent (Risk: C1/C2 Mixture) Start->Direct_Suzuki NOT RECOMMENDED Intermediate Intermediate A: 1-Bromo-2-Amino-3-fluoro- 5-nitrobenzene derivative SnAr_Step->Intermediate >95% Regioselectivity Suzuki_Step Step 2: Pd-Catalyzed Coupling (Cross-coupling at C-1) Intermediate->Suzuki_Step Steric/Electronic Control Final_Prod Target Scaffold: Fully Functionalized Core Suzuki_Step->Final_Prod

Figure 1: The Sequential Displacement Strategy prioritizes the electronically activated C-2 position before addressing the sterically accessible C-1 position.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Displacement at C-2

Objective: Selective substitution of the C-2 Bromine with an amine nucleophile. Mechanism: Addition-Elimination via Meisenheimer complex, stabilized by the para-nitro group.[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 eq) (e.g., Morpholine, Aniline, or aliphatic amines)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 eq) or

    
     (2.0 eq)
    
  • Solvent: THF (Tetrahydrofuran) or DMF (if higher temp needed).

  • Temperature:

    
     to RT (Room Temperature).
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Lower temperatures enhance regioselectivity by kinetically favoring the most activated position (C-2) and suppressing potential side reactions at C-3 (F).
    
  • Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the Amine nucleophile.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the mono-substituted product (
      
      
      
      ).
    • Self-Validation Check: If the reaction is sluggish, heat to

      
      . If you observe loss of Fluorine (M-F signal in MS), the temperature is too high.
      
  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[2][3]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >90% yield of the 2-amino-1-bromo-3-fluoro-5-nitrobenzene derivative. The C-1 Br and C-3 F remain intact.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C-1

Objective: Functionalization of the remaining C-1 Bromine. Context: With C-2 now substituted (likely with an electron-donating amine), the electronic activation of the ring is altered. However, C-1 remains the only viable oxidative addition site for Palladium (C-F is too strong).

Materials
  • Substrate: Product from Protocol A (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Inert Gas: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Degassing: Charge the reaction vessel with the Substrate, Boronic Acid, and Base solution. Add solvent.[4][5] Sparge with Argon for 15 minutes. Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

  • Heating: Heat to

    
     for 8–12 hours.
    
    • Note: The presence of the amino group at C-2 (from Protocol A) may coordinate with Pd, potentially slowing the reaction. If conversion is low, switch to a Buchwald precatalyst (e.g., XPhos Pd G2) which is more robust for hindered/deactivated substrates.

  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with water and extract with DCM.

  • Purification: Column chromatography.[5]

Expected Outcome: Formation of the 1,2,3,5-tetrasubstituted benzene core.

Part 4: Troubleshooting & Critical Control Points

IssueRoot CauseCorrective Action
Loss of Fluorine

occurring at C-3.
This is rare due to meta-positioning, but can occur at high temps (

) or with very strong nucleophiles (alkoxides). Solution: Keep reaction temp

and use amine nucleophiles rather than alkoxides.
No Reaction at C-2 Steric hindrance from C-1 Br and C-3 F.The C-2 position is "sandwiched." Solution: Use polar aprotic solvents (DMSO/DMF) to increase nucleophilicity, or use smaller nucleophiles.
Bis-Coupling (Suzuki) C-Br and C-F activation?C-F activation is highly unlikely under standard Suzuki conditions. If C-1 Br is sluggish, do not increase temp >

. Switch to a more active ligand (SPhos/XPhos).

References

  • Nucleophilic Aromatic Substitution Trends

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds. Chemical Reviews.
    • Source:

  • Regioselectivity in Polyhalogenated Arenes

    • Lulinski, S., & Serwatowski, J. (2003). Regioselective functionalization of polybromobenzenes. Journal of Organic Chemistry.[4][6] (Discusses steric vs electronic control in lithiation and coupling).

    • Source: [J. Org.[4] Chem - ACS Publications]([Link])

  • Suzuki Coupling of Heteroaryl Polyhalides

    • Fairlamb, I. J. S. (2007). Site-selective Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides. Chemical Society Reviews.
    • Source:

  • General Protocol Verification

    • Organic Chemistry Portal.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 1,2-Dibromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the optimization of reaction conditions for 1,2-Dibromo-3-fluoro-5-nitrobenzene . Due to the specific substitution pattern (contiguous halogens with a meta-nitro group relative to fluorine), direct nitration of the parent di-halide often yields incorrect regioisomers (typically the 4-nitro or 6-nitro isomers due to the strong ortho/para directing effect of fluorine).

Therefore, this support guide focuses on the Sandmeyer Reaction (Diazotization-Bromination) of the precursor 2-Bromo-3-fluoro-5-nitroaniline as the critical, high-fidelity route. We address the common failure modes associated with electron-deficient anilines and provide a self-validating protocol using the Doyle-Sandmeyer conditions.

Part 1: Critical Reaction Workflow

The following diagram outlines the optimized pathway using tert-butyl nitrite (tBuONO) and anhydrous Copper(II) bromide. This method is preferred over the classical aqueous NaNO₂/HBr route for this substrate because the electron-withdrawing nitro group destabilizes the diazonium intermediate in water, leading to phenol byproducts.

SandmeyerWorkflow Start Precursor: 2-Bromo-3-fluoro- 5-nitroaniline Reagent Reagents: tBuONO (1.5 eq) CuBr2 (1.2 eq) MeCN (Anhydrous) Start->Reagent Dissolution Intermediate Intermediate: Aryldiazonium Species Reagent->Intermediate In-situ Diazotization (60°C) Product Target: 1,2-Dibromo-3-fluoro- 5-nitrobenzene Intermediate->Product Radical Subst. (-N2) Byproduct Avoided Byproduct: Phenol derivative (Hydrolysis) Intermediate->Byproduct If Water Present

Caption: Optimized Doyle-Sandmeyer workflow minimizing hydrolysis byproducts via anhydrous acetonitrile conditions.

Part 2: Protocol Optimization & Troubleshooting

Q1: Why are my yields consistently low (<40%) using standard NaNO₂/HBr conditions?

Diagnosis: The classical aqueous Sandmeyer reaction fails here due to the electron-deficient nature of the 5-nitroaniline precursor. The nitro group pulls electron density from the amine, making diazotization slow. Furthermore, the resulting diazonium salt is highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis), forming the phenol impurity.

Solution: Switch to Anhydrous Doyle-Sandmeyer Conditions. Use an organic nitrite ester and anhydrous solvent to eliminate water from the system.

Optimized Protocol:

  • Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

  • Reagents:

    • tert-Butyl Nitrite (tBuONO): 1.5 equivalents.

    • Copper(II) Bromide (CuBr₂): 1.2 equivalents (Acts as both oxidant and bromide source).

  • Procedure:

    • Dissolve CuBr₂ and tBuONO in MeCN at room temperature.

    • Add the amine precursor slowly (solid addition or solution dropwise) to the stirring mixture.

    • Heat to 60–65°C to drive the evolution of N₂.

    • Checkpoint: The reaction is complete when gas evolution ceases (typically 1–2 hours).

Q2: I see a significant amount of hydro-deamination (H-substitution) byproduct. How do I stop this?

Diagnosis: This is the "reduction" side-product where the diazonium group is replaced by a hydrogen atom instead of bromine. This occurs via a radical mechanism where the aryl radical abstracts a hydrogen atom from the solvent (usually THF or ethanol) instead of recombining with the bromide.

Corrective Actions:

  • Solvent Choice: Strictly use Acetonitrile (MeCN). Avoid ethers (THF, Dioxane) or alcohols, which are excellent hydrogen atom donors [1].

  • Concentration: Increase the concentration of the halogen source (CuBr₂). A higher concentration of bromide anions increases the rate of the desired ligand transfer relative to hydrogen abstraction.

Q3: The reaction exotherms dangerously upon adding the nitrite. How do I control this?

Safety Protocol: Diazo-compounds of nitrobenzenes are energetic.

  • Reverse Addition: Do not add tBuONO to the hot amine solution.

  • Pre-mix Catalyst: Dissolve the CuBr₂ and tBuONO in the solvent first.

  • Controlled Addition: Add the amine precursor in small portions to the catalyst/nitrite mixture. This ensures the diazonium species reacts immediately upon formation, preventing the accumulation of unstable intermediates [2].

Part 3: Purification & Isolation Strategy

Separating the target 1,2-dibromo compound from regioisomers or precursors is challenging due to similar polarities.

IssueObservationRemediation Strategy
Copper Removal Blue/Green emulsion during workup.Chelation Wash: Wash the organic layer with 10% aqueous ethylenediamine or NH₄OH. This complexes Cu(II) into the aqueous phase (deep blue color), leaving the product in the organic phase.
Isomer Separation Co-elution on Silica TLC.Recrystallization: The this compound isomer often crystallizes well from Ethanol/Water (9:1) or Methanol . The high symmetry of the crystal lattice compared to asymmetric impurities aids separation [3].
Trace Phenols Peak tailing on HPLC.Base Wash: Wash the organic extract with 1M NaOH. The phenol byproduct is acidic and will be removed into the aqueous layer.

Part 4: Logic Tree for Experimental Failure

Use this decision tree to diagnose specific outcomes in your reaction flask.

TroubleshootingTree Outcome Experimental Outcome? LowYield Low Yield / No Reaction Outcome->LowYield Byproducts Wrong Product Formed Outcome->Byproducts CheckWater Was water present? LowYield->CheckWater CheckH Product is H-substituted? Byproducts->CheckH Dry Yes: Hydrolysis to Phenol. Action: Use Anhydrous MeCN. CheckWater->Dry Yes Stirring No: Poor Diazotization. Action: Increase Temp to 65°C or check tBuONO quality. CheckWater->Stirring No SolventChange Yes: H-Abstraction. Action: Avoid THF/EtOH. Use MeCN only. CheckH->SolventChange Yes Isomer No: Regioisomer? Action: Check Precursor Purity. Sandmeyer preserves position. CheckH->Isomer No

Caption: Diagnostic logic tree for isolating failure modes in the Sandmeyer bromination.

References

  • Mo, F., et al. (2018).[1] "A general electrochemical strategy for the Sandmeyer reaction." Chemical Science, 9, 1570-1576.

    • Context: Discusses the mechanism of hydrogen abstraction in Sandmeyer reactions and solvent effects (MeOH/DMF vs MeCN).
  • Beletskaya, I. P., et al. (2007).[2] "Catalytic Sandmeyer Bromination." Synthesis, 2007(16), 2534-2538.

    • Context: Establishes the efficiency of Cu(I)/Cu(II) catalytic systems and the use of ligands to stabilize the reaction.
  • Chromatography Today. (2020). "Easy purification of isomers with prepacked glass columns."[3]

    • Context: Provides general methodologies for separating structural isomers of halogenated aromatics when silica chrom

Sources

Technical Support Center: Synthesis of Polysubstituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming steric, electronic, and regioselectivity barriers in crowded arene synthesis.

Introduction

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing the "crowded ring" problem. Synthesizing polysubstituted aromatic compounds—particularly penta- or hexa-substituted benzenes and tetra-ortho-substituted biaryls—is rarely a linear path. Standard textbook rules for Electrophilic Aromatic Substitution (EAS) collapse under the weight of steric clashes and conflicting electronic directing groups.

This guide moves beyond basic theory to address the specific failure modes you encounter in the lab: catalyst deactivation, regiochemical scrambling (the "Halogen Dance"), and the inertia of sterically hindered coupling partners.

Module 1: The "Tetra-Ortho" Problem in Cross-Coupling

User Ticket #409: "I’m trying to couple a 2,6-disubstituted aryl bromide with a 2,6-disubstituted boronic acid. The reaction is dead. I’ve tried Pd(PPh3)4 and standard bases, but I only get starting material recovery."

Root Cause Analysis

You are attempting a tetra-ortho-substituted Suzuki-Miyaura coupling . This is one of the most challenging bond formations in catalysis.

  • Transmetalation Failure: The sheer bulk of the ortho substituents prevents the boron species from approaching the palladium center.

  • Reductive Elimination Barrier: Even if transmetalation occurs, the resulting Pd(II) complex is so crowded that it struggles to adopt the geometry required to expel the product.

Troubleshooting Protocol

Stop using standard phosphines (PPh3, dppf). You need electron-rich, sterically demanding Buchwald-type ligands or specialized ruthenocenylphosphines that facilitate oxidative addition and are bulky enough to force reductive elimination, yet flexible enough to allow transmetalation.

Recommended Protocol: The SPhos/R-Phos System

Based on methodologies from the Buchwald and diverse catalysis groups [1, 2].

ComponentRecommendationRationale
Ligand SPhos (Buchwald) or R-Phos (Ruthenocenyl)SPhos: Provides electron density for oxidative addition; the methoxy group interacts with Pd to stabilize the intermediate. R-Phos: Proven efficacy for tetra-ortho systems due to unique steric profile [2].
Pre-catalyst Pd(OAc)2 or Pd2(dba)3 Use a Pd:Ligand ratio of 1:2. Pre-complexed catalysts (e.g., SPhos Pd G2) are preferred to ensure active species formation.
Base K3PO4 (anhydrous) or Ba(OH)2 Anhydrous conditions are often better for hindered substrates to prevent protodeboronation.
Solvent Toluene or 1,4-Dioxane High-boiling non-polar solvents allow the necessary thermal energy (100°C+) to overcome the steric barrier.
Step-by-Step Workflow
  • Charge: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5–2.0 equiv), Pd(OAc)2 (2–5 mol%), and SPhos (4–10 mol%) to a vial.

  • Base: Add finely ground K3PO4 (3.0 equiv).

  • Purge: Seal and purge with Argon for 5 minutes (oxygen is fatal here).

  • Solvent: Add anhydrous Toluene.

  • Heat: Stir vigorously at 100–110°C for 12–24 hours.

    • Tip: If conversion is low, add CuCl (20 mol%) . Copper can facilitate the transmetalation step in extremely hindered boronate systems [3].

Module 2: Regioselectivity & The "Halogen Dance"

User Ticket #812: "I performed a lithium-halogen exchange on a tribromothiophene to introduce an electrophile. The electrophile ended up on the WRONG carbon. The bromine moved.[1] What happened?"

Root Cause Analysis

You have triggered the Halogen Dance (HD) reaction. This is a base-catalyzed intermolecular rearrangement.

  • Mechanism: When you generate an aryl lithium species (via LDA or n-BuLi), if the deprotonation of a nearby C-H bond is faster than the reaction with your electrophile, the lithiated species attacks a bromine on a starting material molecule.

  • Result: The lithium and halogen "dance" positions to reach the thermodynamic minimum (usually placing the lithium next to the most stabilizing group or essentially scrambling the ring pattern) [4, 5].

Visualizing the Mechanism

The following diagram illustrates how the "Dance" occurs via a "bumping" mechanism rather than an intramolecular hop.

HalogenDance cluster_prevention Prevention Strategy Start Starting Material (Bromo-Arene) Lithiation Initial Lithiation (Kinetic Product) Start->Lithiation H-Li Exchange (Fast) Migration Halogen Dance (Intermolecular Attack) Start->Migration Sacrificial SM Base Base (LDA/LiTMP) Base->Lithiation Lithiation->Migration Attacks another SM molecule Thermo Thermodynamic Lithio-Species Migration->Thermo Equilibrates to Stable Anion Product Scrambled Product (Wrong Regioisomer) Thermo->Product + Electrophile Control Temp < -78°C Inverse Addition Control->Lithiation Enforces Kinetic Trap

Figure 1: The Halogen Dance mechanism. The reaction is driven by the stability of the final lithiated intermediate. If the temperature is too high, the system equilibrates to the thermodynamic product rather than the kinetic one.

Troubleshooting Protocol

To stop the dance, you must enforce Kinetic Control .

  • Temperature is Critical: Perform the lithiation at -78°C or lower. The halogen dance has a higher activation energy than the initial lithiation.

  • Inverse Addition: Do not add the base to the substrate. Add the substrate to the base slowly. This keeps the concentration of non-lithiated starting material (which acts as the acceptor for the "dancing" halogen) low.

  • Quench Rapidly: Do not let the lithiated species sit. Add your electrophile immediately.

Module 3: C-H Activation in Polysubstituted Arenes

User Ticket #775: "I need to functionalize the meta-position of a toluene derivative that already has an ortho-substituent. EAS gives me para, and ortho-directed lithiation is blocked."

Root Cause Analysis

Traditional directing groups (DGs) favor ortho positions via 5- or 6-membered metallacycles. Accessing the meta position requires overcoming this geometric bias.

Solution: Transient Mediators & Remote Templates

You need to utilize Meta-Selective C-H Activation .[2] The Jin-Quan Yu group and others have developed ligands that reach around the ring [6, 7].

Workflow: The Norbornene Relay (Catellani-Type)

This method uses Norbornene (NBE) as a transient mediator to relay the palladium from the ortho to the meta position.

ParameterSpecification
Catalyst Pd(OAc)2 (10 mol%)
Mediator Norbornene (NBE) or modified NBE esters (0.5–1.0 equiv). NBE inserts into the Pd-Aryl bond, swings the Pd to the meta position, activates that C-H, and is then extruded.
Ligand Pyridine-based ligands (e.g., 3-acetylamino-2-hydroxypyridine) or 6-cyanoquinoxaline [8]. These are crucial for the relay mechanism.
Oxidant Ag2CO3 or Benzoquinone (if oxidative coupling).
Decision Matrix: Choosing Your Method

CH_Selectivity Problem Target: Polysubstituted Arene Functionalization Pos Which position needs functionalizing? Problem->Pos Ortho Ortho to DG Pos->Ortho Meta Meta to DG Pos->Meta Para Para to DG Pos->Para Block Is Ortho blocked? Ortho->Block Relay Norbornene Relay (Catellani) Meta->Relay Transient Mediator Template U-Shaped Template (Yu Group) Meta->Template Covalent Template Steric Steric Control (Bulky Ligands) Para->Steric Electronic/Steric Bias Direct Standard Directed C-H Activation Block->Direct No DoM Use Directed Ortho Metalation (DoM) Block->DoM Yes (Halogen Dance risk)

Figure 2: Decision tree for selecting the correct functionalization strategy based on the desired position relative to existing substituents.

Module 4: When Substitution Fails – Benzannulation

User Ticket #301: "I cannot install the 5th substituent. The ring is too deactivated and sterically crowded. Every reaction fails."

Alternative Strategy

Stop trying to modify the benzene ring. Build the ring. When "top-down" functionalization fails, use "bottom-up" Benzannulation .

  • Method: Organocatalytic [3+3] annulation or Gold-catalyzed diyne-ene annulation [9, 10].

  • Advantage: You assemble the polysubstituted core from acyclic precursors (e.g., enals, ylides, or alkynes).[3] This bypasses the electronic rules of the aromatic ring entirely because the ring is formed after the substituents are positioned.

  • Key Reference: Look for "Gold-Catalyzed Diyne-Ene Annulation" protocols for one-step synthesis of tetra-substituted benzenes [9].

References

  • Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie, 2004.

  • Hama, T., et al. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides." Journal of the American Chemical Society, 2008.

  • Li, G. Q., et al. "Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates." Hokkaido University Collection, 2008.

  • Schnürch, M., et al. "Halogen dance reactions—A review."[4] Chemical Society Reviews, 2007.[4]

  • Jones, L., et al. "Modeling a halogen dance reaction mechanism: A density functional theory study." Journal of Computational Chemistry, 2016.

  • Leow, D., et al. "Ligand-Enabled meta-C–H Activation Using a Transient Mediator." Nature, 2012.

  • Wang, X. C., et al. "Ligand-Enabled meta-C–H Activation Using a Transient Mediator." Journal of the American Chemical Society, 2015.[5]

  • Dong, Z., et al. "Simple Amine-Directed Meta-Selective C-H Arylation via Pd/Norbornene Catalysis."[5] Journal of the American Chemical Society, 2015.[5]

  • Li, Y., et al. "Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes." Nature Communications, 2016.

  • Han, X., et al. "Synthesis of polysubstituted arenes through organocatalytic benzannulation." RSC Advances, 2020.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for the Suzuki Coupling of 1,2-Dibromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the selective functionalization of 1,2-Dibromo-3-fluoro-5-nitrobenzene via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this challenging transformation. We will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting common issues encountered in the lab.

Introduction: The Challenge of Selectivity

The molecule this compound presents a classic challenge in modern organic synthesis. With two distinct carbon-bromine bonds, achieving selective mono-arylation is a non-trivial task that hinges on a deep understanding of the reaction mechanism and the subtle interplay of electronic and steric effects. The C2-Br bond, being ortho to the strongly electron-withdrawing nitro group, is significantly more activated towards oxidative addition by a Palladium(0) catalyst compared to the C1-Br bond. This inherent electronic bias is the key to unlocking selective functionalization.

This guide provides a framework for rationally selecting a catalyst system and troubleshooting common experimental hurdles to achieve high yields and predictable selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low. What are the most likely causes?

Low yield in this specific Suzuki coupling can stem from several factors, often related to catalyst activity and stability.

  • Cause 1: Inefficient Pre-catalyst Activation. Many modern palladium pre-catalysts require an activation step to form the active Pd(0) species. If this step is inefficient, the catalytic cycle will not initiate properly. For instance, Buchwald pre-catalysts are designed for rapid activation, but this can be hindered by impurities or improper reaction setup.

  • Troubleshooting:

    • Inert Atmosphere: Ensure your reaction vessel and solvents are rigorously deoxygenated. Oxygen can oxidize the active Pd(0) to inactive Pd(II), effectively killing the catalyst. A thorough sparging of solvents with an inert gas (Argon or Nitrogen) for 20-30 minutes is critical.

    • Pre-catalyst Choice: Consider using a well-defined, air-stable pre-catalyst like a G3 or G4 Buchwald pre-catalyst. These are often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂.

    • Solvent Purity: Use anhydrous solvents. Water can hydrolyze the boronic acid and interfere with the base's function.

  • Cause 2: Catalyst Deactivation. The electron-deficient nature of the substrate and potential impurities can lead to catalyst deactivation during the reaction.

  • Troubleshooting:

    • Ligand Selection: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and prevent catalyst decomposition pathways like beta-hydride elimination (though not a risk with this substrate) and aggregation into inactive palladium black. Ligands like SPhos, XPhos, or RuPhos are industry standards for these types of challenging couplings.

    • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black, consider running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Q2: I'm getting a mixture of mono-arylated products. How can I improve selectivity for the C2 position?

Achieving high regioselectivity is paramount. As discussed, the C2-Br is electronically activated. If you are seeing significant coupling at C1, it suggests your catalyst system is not discriminating effectively.

  • Cause: Insufficient Steric Hindrance from the Catalyst. A small, unencumbered catalyst may be able to access the more sterically shielded C1 position, leading to a mixture of products.

  • Troubleshooting:

    • Employ Bulky Ligands: This is the most critical factor. The use of sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) is highly recommended. The sheer size of these ligands creates a sterically crowded environment around the palladium center, making it much more difficult for the catalyst to approach the more hindered C1-Br bond. This steric repulsion amplifies the inherent electronic preference for the C2-Br position.

    • Control Stoichiometry: Use a slight excess of the boronic acid (1.1 to 1.2 equivalents). Using a large excess can drive the reaction towards di-substitution, especially at higher temperatures or with very active catalysts.

Q3: I'm observing significant hydrodebromination (loss of a bromine atom). How can I prevent this side reaction?

Hydrodebromination is a common side reaction where a C-Br bond is replaced by a C-H bond.

  • Cause 1: Boronic Acid Purity. This side reaction is often traced back to impurities in the boronic acid or protodeboronation (cleavage of the C-B bond by a proton source) during the reaction.

  • Troubleshooting:

    • Recrystallize Boronic Acid: Ensure your boronic acid is pure and dry. If it is old or has been stored improperly, recrystallization may be necessary.

    • Choice of Base and Solvent: Use a non-aqueous, aprotic solvent system. A combination of a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like dioxane or toluene is often effective at minimizing this pathway. Avoid using water as a co-solvent if hydrodebromination is a problem.

  • Cause 2: Inefficient Transmetalation. If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the intermediate aryl-palladium-bromide species may undergo other reactions, including a pathway leading to hydrodebromination.

  • Troubleshooting:

    • Base Strength: A sufficiently strong base is required to activate the boronic acid and facilitate transmetalation. K₃PO₄ is often more effective than weaker bases like K₂CO₃ for this purpose.

Recommended Catalyst Systems & Conditions

For the selective mono-arylation of this compound at the C2 position, we recommend starting with modern, well-defined catalyst systems known for their high activity and selectivity with electron-deficient and sterically hindered substrates.

Catalyst System ComponentRecommendationRationale
Palladium Source XPhos Pd G3 or RuPhos Pd G3These are air- and moisture-stable pre-catalysts that rapidly form the active monoligated Pd(0) species, ensuring a high concentration of the active catalyst at the start of the reaction.
Ligand XPhos or RuPhosThese bulky, electron-rich biarylphosphine ligands provide the necessary steric bulk to ensure selectivity for the less hindered C2-Br position and stabilize the catalyst against decomposition.
Base K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic base that effectively promotes the transmetalation step while minimizing side reactions like hydrolysis of the substrate or catalyst.
Solvent 1,4-Dioxane or TolueneAprotic solvents that are well-suited for Suzuki couplings. Ensure they are anhydrous and deoxygenated.
Temperature 80-100 °CThis temperature range typically provides a good balance between reaction rate and catalyst stability. Monitor for decomposition (palladium black formation).

Experimental Workflow & Diagrams

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting common issues with this specific Suzuki coupling.

G cluster_start Initial Observation cluster_catalyst Catalyst System Check cluster_selectivity Selectivity Control cluster_side_reactions Side Reaction Mitigation cluster_success Resolution start Low Yield or Poor Selectivity catalyst_activity Is Pre-catalyst Activation Efficient? start->catalyst_activity Low Yield ligand_check Is Ligand Bulky Enough? start->ligand_check Poor Selectivity side_reaction_check Hydrodebromination Observed? start->side_reaction_check Side Products inert_check Verify Inert Atmosphere (Degas Solvents) catalyst_activity->inert_check No catalyst_activity->ligand_check Yes precatalyst_choice Use G3/G4 Pre-catalyst (e.g., XPhos Pd G3) inert_check->precatalyst_choice success High Yield & Excellent Selectivity precatalyst_choice->success use_bulky_ligand Employ XPhos/RuPhos to Enhance Steric Shielding ligand_check->use_bulky_ligand No ligand_check->side_reaction_check Yes use_bulky_ligand->success base_solvent_check Use Anhydrous Solvent & Strong Base (K₃PO₄) side_reaction_check->base_solvent_check Yes boronic_acid_check Check Boronic Acid Purity base_solvent_check->boronic_acid_check boronic_acid_check->success

Caption: A decision tree for troubleshooting the Suzuki coupling.

Simplified Suzuki Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the role of the ligand and base.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pdi_complex Ar-Pd(II)L₂(Br) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation + Ar'-B(OR)₂ + Base pdi_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Sample Experimental Protocol

This protocol is a starting point and may require optimization based on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and potassium phosphate.

  • Inerting: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

This guide is intended to provide expert-level support for a challenging but rewarding chemical transformation. By understanding the underlying principles of catalyst selection and reaction mechanism, chemists can overcome common obstacles and achieve their synthetic goals efficiently. For further inquiries, please consult the references below or contact our technical support team.

removing nitrobenzene impurities from a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrobenzene Impurity Removal

Welcome to the technical support guide for handling nitrobenzene impurities in reaction mixtures. Nitrobenzene's high boiling point (210.9 °C) and toxicity present unique challenges in purification. This guide provides a structured approach to selecting and executing the appropriate removal strategy, ensuring product purity while prioritizing laboratory safety.

Critical Safety Advisory: Handling Nitrobenzene

Nitrobenzene is highly toxic and can be absorbed through the skin. It is a suspected carcinogen and can cause significant harm to organs through prolonged exposure.[1] Always handle nitrobenzene and any mixtures containing it with extreme caution.

  • Engineering Controls : Always work within a certified chemical fume hood with sufficient ventilation.[2]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate protective gloves. Butyl rubber or Viton® are recommended materials for handling nitrobenzene.[3] Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[4]

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[3]

    • Lab Coat : A lab coat is required. For larger quantities, consider a chemically resistant apron.[4]

  • Emergency Procedures :

    • Ensure an emergency shower and eyewash station are immediately accessible.[3]

    • In case of skin contact, immediately wash the affected area thoroughly with soap and water.[2][3]

    • Remove any contaminated clothing immediately.[4]

  • Waste Disposal : Dispose of all nitrobenzene-contaminated waste (liquid, solid, and PPE) as hazardous waste according to your institution's specific guidelines. Do not pour down the drain.[5]

Troubleshooting & Method Selection Guide

This section is designed to help you navigate the decision-making process for removing nitrobenzene from your reaction mixture.

Q1: I've completed my reaction. How do I choose the best method to remove residual nitrobenzene?

The optimal purification strategy depends entirely on the physical properties of your desired compound. The primary factors to consider are its physical state (solid vs. liquid), thermal stability, and volatility relative to nitrobenzene.

The following decision workflow provides a systematic approach to selecting your purification method.

G start Reaction Mixture Containing Nitrobenzene state What is the physical state of your desired compound? start->state thermal_stability Is your compound thermally stable at high temperatures (>150 °C)? state->thermal_stability Liquid / Oil recrystallization Recrystallization state->recrystallization Solid volatility Is your compound significantly less volatile than nitrobenzene? thermal_stability->volatility Yes extraction Liquid-Liquid Extraction thermal_stability->extraction No distillation Distillation (Vacuum or Steam) volatility->distillation Yes chromatography Column Chromatography volatility->chromatography No / Similar Volatility chem_quench Chemical Quenching (Advanced) extraction->chem_quench For trace amounts or difficult separations chromatography->chem_quench For trace amounts or difficult separations

Caption: Decision workflow for selecting a nitrobenzene purification method.

Q2: My desired compound is a solid. The workflow suggests recrystallization. How do I proceed?

Recrystallization is an excellent choice if your compound is a solid with different solubility characteristics than nitrobenzene. The goal is to find a solvent system where your compound is highly soluble when hot but poorly soluble when cold, while nitrobenzene ideally remains in the cold mother liquor.

Protocol 1: Purification by Recrystallization

  • Solvent Selection : Choose a solvent where your product has low solubility at room temperature but high solubility at the solvent's boiling point.[6]

  • Dissolution : In a fume hood, place your crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Cooling : Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[6] Rushing this step can cause impurities to crash out with your product.

  • Ice Bath : Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation : Collect the crystals via vacuum filtration using a Büchner funnel.[7]

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing nitrobenzene.[7]

  • Drying : Dry the crystals thoroughly under high vacuum, possibly with gentle heating if your compound is stable, to remove any remaining traces of nitrobenzene.

Troubleshooting Recrystallization:

  • Problem : My compound "oils out" instead of forming crystals.

    • Cause : This occurs when the solute's melting point is lower than the solution temperature or the concentration is too high.[6]

    • Solution : Re-heat the mixture and add more solvent to lower the saturation point. Allow it to cool much more slowly. If the problem persists, a different solvent system is required.[6]

  • Problem : My recovery is very low.

    • Cause : You may have used too much solvent, or your compound has significant solubility even at low temperatures.

    • Solution : Use the absolute minimum amount of hot solvent needed for dissolution. After filtration, you can try to partially evaporate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure).

Q3: My product is a high-boiling, thermally stable liquid. How can I remove the nitrobenzene?

For non-volatile and thermally stable products, distillation is the preferred method.

  • Vacuum Distillation : This is the most direct method if your product's boiling point is significantly higher than nitrobenzene's. By reducing the pressure, you can lower the boiling point of nitrobenzene, allowing it to be distilled off without decomposing your product.[8] The recovered nitrobenzene can be properly disposed of.[9]

Pressure (mmHg)Boiling Point of Nitrobenzene (°C)
760210.9
100138.5
40114.8
2096.7
1080.2
565.5
134.6
  • Steam Distillation : This technique is effective for removing nitrobenzene from non-volatile compounds, especially when high vacuum is not available.[10] Water is introduced into the distillation flask, and the mixture is heated. Nitrobenzene is immiscible with water but is volatile with steam, forming a low-boiling azeotrope that distills at a temperature below 100 °C.[8] This allows for the removal of nitrobenzene at atmospheric pressure without reaching its high boiling point.[9]

Q4: My product is thermally sensitive. What are my options?

For compounds that cannot withstand heat, liquid-liquid extraction is the method of choice. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Protocol 2: Purification by Liquid-Liquid Extraction

  • Solvent Selection : Choose an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) in which your product is highly soluble but is immiscible with water.

  • Initial Extraction : Dissolve the reaction mixture in the chosen organic solvent. Transfer it to a separatory funnel and wash it multiple times with water to remove water-soluble impurities. Nitrobenzene has low solubility in water (0.19 g/100 mL at 20°C), so this will only remove small amounts.[10]

  • pH Adjustment (Key Step) : The power of extraction is unlocked by altering the polarity of impurities or the product.

    • If your product is neutral, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃) to remove acidic impurities.[11][12]

    • If your product is acidic, you can extract it into a basic aqueous layer, leaving neutral impurities like nitrobenzene in the organic layer. You then re-acidify the aqueous layer and extract your pure product back into a fresh organic solvent.

    • If your product is basic, the opposite process applies (extract into an acidic aqueous layer).

  • Drying and Concentration : Dry the purified organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

G start Dissolve Mixture in Organic Solvent wash_water Wash with Water (Separatory Funnel) start->wash_water wash_acid Wash with Dilute Acid (e.g., 1M HCl) wash_water->wash_acid Removes basic impurities wash_base Wash with Dilute Base (e.g., 5% NaHCO3) wash_acid->wash_base Removes acidic impurities wash_brine Wash with Brine wash_base->wash_brine Breaks emulsions dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate product Purified Product concentrate->product

Caption: General workflow for liquid-liquid extraction of a neutral compound.

Q5: I still have trace amounts of nitrobenzene after my primary purification. Is there a way to chemically remove it?

Yes. For removing stubborn, trace amounts of nitrobenzene, a chemical conversion can be highly effective. The nitro group can be chemically reduced to an amine.[13] The resulting aniline is basic and can be easily removed with an acidic wash.

Protocol 3: Chemical Quenching via Reduction

  • Reaction Setup : Dissolve the crude product (containing trace nitrobenzene) in a solvent like ethanol or ethyl acetate.

  • Reduction : Add a reducing agent. A common and effective method is using tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation (e.g., H₂, Pd/C).[13][14] Stir the reaction at room temperature or with gentle heating until TLC or GC-MS analysis shows complete consumption of nitrobenzene.

  • Work-up :

    • If using Sn/HCl, carefully basify the mixture with aqueous NaOH until the tin salts redissolve.

    • If using catalytic hydrogenation, filter the mixture through Celite to remove the catalyst.[14]

  • Extraction : Extract the mixture with an organic solvent. The product will move to the organic layer, while the aniline (formed from nitrobenzene) can be removed by washing the organic layer with 1M HCl. The aniline hydrochloride salt is water-soluble and will be discarded with the aqueous phase.

  • Final Steps : Wash the organic layer with water and brine, then dry and concentrate to yield the final product, free of nitrobenzene.

Frequently Asked Questions (FAQs)

  • Q: I tried vacuum distillation, but my product seems to co-distill with the nitrobenzene. What should I do?

    • A : This indicates that your product has a boiling point close to that of nitrobenzene under the conditions used. You should switch to an alternative method. Column chromatography is often the best choice in this scenario to separate compounds with similar volatilities.

  • Q: My final product is still yellow. Does this mean it's contaminated with nitrobenzene?

    • A : Not necessarily. While nitrobenzene is a pale yellow liquid, many other organic compounds can be colored. The definitive way to check for residual nitrobenzene is through analytical techniques like ¹H NMR (protons on the aromatic ring will have a distinct chemical shift), GC-MS, or HPLC.[6][15]

  • Q: What is the best way to monitor the removal of nitrobenzene during the purification process?

    • A : Thin-Layer Chromatography (TLC) is a quick and easy way to qualitatively track the presence of nitrobenzene. For quantitative analysis and to confirm its complete removal, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[15]

References

  • ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography? [Online] Available at: [Link]

  • Chemdox. (2025). Safety Data Sheet: Nitrobenzene-d5. [Online] Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Nitrobenzene. [Online] Available at: [Link]

  • ECHA. Registration Dossier: Nitrobenzene. [Online] Available at: [Link]

  • NJ Department of Health. Hazard Summary: Nitrobenzene. [Online] Available at: [Link]

  • Chemistry Notes. (2022). Laboratory Preparation of Nitrobenzene, purification,Uses. [Online] Available at: [Link]

  • Organic Syntheses. (1944). 4-METHYLCOUMARIN. [Online] Available at: [Link]

  • ResearchGate. (2022). How to remove nitrobenzene from a reaction? [Online] Available at: [Link]

  • Online Chemistry notes. (2020). Nitrobenzene : Laboratory preparation, Properties and Uses. [Online] Available at: [Link]

  • WheelerScientific. (2024). Nitrobenzene Production, Mistakes to Avoid and Analysis. YouTube. [Online] Available at: [Link]

  • University of Technology, Iraq. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Online] Available at: [Link]

  • FranklyChemistry. (2013). Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube. [Online] Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzene. [Online] Available at: [Link]

  • Supporting Information. Synthesis of 4-isopropyl-2-methoxyaniline. [Online] Available at: [Link]

  • University of Colorado Boulder. Recrystallization 2. [Online] Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Online] Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Characterization of Novel Derivatives from 1,2-Dibromo-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the strategic derivatization of 1,2-Dibromo-3-fluoro-5-nitrobenzene. We present a comparative analysis of two primary synthetic pathways—Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling—offering field-proven insights into experimental design, reaction causality, and rigorous characterization methodologies. The protocols and data herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals exploring this versatile chemical scaffold.

Introduction: The Strategic Value of this compound

Polyfunctionalized nitroaromatic compounds are cornerstone building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The title compound, this compound, is a uniquely valuable starting material due to its distinct arrangement of substituents, which allows for highly selective, sequential transformations.

The molecule's reactivity is governed by the powerful electron-withdrawing nature of the nitro group at the C-5 position. This group significantly reduces the electron density of the aromatic ring, which is a critical feature for facilitating key reaction types.[1][2] This electronic deficit creates a scaffold with three distinct points of functionalization, each with predictable reactivity:

  • Fluorine at C-3: This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The nitro group, being para to the fluorine, provides powerful resonance stabilization to the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, making the fluorine an excellent leaving group.[2][3][4]

  • Bromine atoms at C-1 and C-2: These positions are prime handles for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the formation of new carbon-carbon bonds.[5][6] The potential for selective mono- or di-substitution offers a route to complex biaryl and poly-aromatic structures.

This guide will compare these two orthogonal synthetic strategies, providing the experimental logic and characterization framework necessary to exploit the full potential of this versatile intermediate.

Comparative Analysis of Synthetic Pathways

The choice of synthetic pathway depends entirely on the desired final structure. SNAr is ideal for introducing heteroatom nucleophiles (O, N, S), while Suzuki coupling is the premier method for constructing C-C bonds to other aryl or alkyl groups.

FeaturePathway A: Nucleophilic Aromatic Substitution (SNAr) Pathway B: Suzuki-Miyaura Cross-Coupling
Target Site C-3 (Fluorine displacement)C-1 and/or C-2 (Bromine displacement)
Bond Formed C-O, C-N, C-SC-C
Key Reagents Nucleophile (e.g., RONa, R2NH, RSNa), Polar Aprotic Solvent (e.g., DMF, DMSO)Organoboron reagent (e.g., Ar-B(OH)2), Palladium Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)
General Conditions Moderate to high temperatures (50-150 °C)Elevated temperatures (80-120 °C), often under inert atmosphere
Selectivity Highly selective for the activated fluorine due to electronic factors.Can be selective for mono- or di-substitution based on stoichiometry and catalyst choice.
Primary Application Synthesis of ethers, amines, and thioethers.Synthesis of biaryls and complex polyaromatic systems.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) of the C-3 Fluorine

The SNAr reaction is a powerful tool for functionalizing electron-poor aromatic rings.[2] The mechanism proceeds via an addition-elimination pathway, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex.[2][3] The strong electron-withdrawing nitro group para to the fluorine atom is essential for stabilizing this intermediate, making the C-F bond the most reactive site for nucleophilic attack. In this context, fluorine is often the best halogen leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[1]

Representative Protocol: Synthesis of 1,2-Dibromo-3-methoxy-5-nitrobenzene

This protocol describes a representative synthesis using sodium methoxide as the nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve sodium methoxide (1.1 equivalents) in anhydrous Dimethylformamide (DMF).

  • Reaction Initiation: Add this compound (1.0 equivalent) to the solution.

  • Reaction Conditions: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water and then a minimal amount of cold ethanol. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Visualizing the SNAr Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve NaOMe (1.1 eq) in anhydrous DMF prep2 Add Starting Material (1.0 eq) prep1->prep2 react Heat to 80 °C Monitor by TLC (2-4h) prep2->react workup1 Cool to RT Pour into ice-water react->workup1 workup2 Filter crude solid workup1->workup2 workup3 Wash with H₂O, EtOH workup2->workup3 workup4 Recrystallize or Column Chromatography workup3->workup4 pure_product Pure Product: 1,2-Dibromo-3-methoxy-5-nitrobenzene workup4->pure_product

Caption: Workflow for SNAr synthesis of a methoxy derivative.

Pathway B: Suzuki-Miyaura Cross-Coupling at the C-1/C-2 Bromine

The Suzuki-Miyaura coupling is a Nobel prize-winning reaction that forms C-C bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[6] This reaction is renowned for its mild conditions and high functional group tolerance.[5][7] For this compound, the two bromine atoms serve as excellent electrophilic partners for this transformation.

Causality of Experimental Choices:
  • Catalyst: A Pd(0) source is required to initiate the catalytic cycle. Pd(PPh3)4 is a common and effective choice. The cycle involves oxidative addition of the Pd(0) into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[6]

  • Base: A base, such as potassium carbonate, is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[5]

  • Solvent: A mixture of an organic solvent (like Toluene or Dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Representative Protocol: Synthesis of 1-Bromo-3-fluoro-5-nitro-2-phenylbenzene

This protocol describes a selective mono-coupling using phenylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), phenylboronic acid (1.1 equivalents), potassium carbonate (2.0 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent Addition: Add a degassed 3:1 mixture of Toluene and Water.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere for 12-18 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to isolate the mono-coupled product.

Visualizing the Suzuki Coupling Workflow

G cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine Starting Material, PhB(OH)₂, K₂CO₃, Pd(PPh₃)₄ setup2 Add degassed Toluene/H₂O (3:1) setup1->setup2 react Heat to 100 °C Stir for 12-18h setup2->react workup1 Cool, Dilute with EtOAc and H₂O react->workup1 workup2 Separate Organic Layer, Wash with Brine workup1->workup2 workup3 Dry over Na₂SO₄ workup2->workup3 workup4 Concentrate & Purify via Column Chromatography workup3->workup4 pure_product Pure Product: 1-Bromo-3-fluoro-5-nitro-2-phenylbenzene workup4->pure_product

Caption: Workflow for Suzuki mono-coupling to form a biaryl derivative.

Framework for Comprehensive Characterization

Confirming the structure of novel derivatives is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system to ensure the identity and purity of the synthesized compounds.

Predicted Spectroscopic Data for a Hypothetical SNAr Product (1,2-Dibromo-3-methoxy-5-nitrobenzene)
TechniqueExpected Observations & Rationale
1H NMR Two signals are expected in the aromatic region (~7.5-8.5 ppm), each appearing as a doublet due to coupling with the other aromatic proton. A sharp singlet around 3.9-4.1 ppm corresponding to the newly introduced methoxy (-OCH3) group protons.
13C NMR Expect 6 distinct aromatic carbon signals. The carbon attached to the methoxy group will be shifted upfield compared to the starting material's C-F carbon. A signal around 55-60 ppm for the methoxy carbon. C-F and C-Br couplings may be observed.
19F NMR The signal corresponding to the starting material's fluorine atom will be absent, confirming the substitution reaction was successful. The absence of a signal is the key diagnostic feature.[8][9]
IR Spec. Presence of strong N-O stretching bands for the nitro group (~1530 and 1350 cm-1). Appearance of C-O stretching bands for the ether linkage (~1250 and 1050 cm-1).
Mass Spec. The molecular ion peak (M+) will correspond to the calculated mass of C7H5Br2NO3. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 triplet for M, M+2, M+4) will be a definitive feature.
Predicted Spectroscopic Data for a Hypothetical Suzuki Product (1-Bromo-3-fluoro-5-nitro-2-phenylbenzene)
TechniqueExpected Observations & Rationale
1H NMR Signals in the aromatic region will be more complex. Expect two signals for the original nitroaromatic ring protons and additional signals (likely multiplets) between 7.2-7.6 ppm for the five protons of the new phenyl group.
13C NMR Expect 12 distinct aromatic carbon signals (6 from each ring).
19F NMR A single resonance, likely a doublet or doublet of doublets due to coupling with neighboring aromatic protons, confirming the fluorine atom remains on the scaffold. The chemical shift will be influenced by the new ortho-phenyl group.[10][11]
IR Spec. Continued presence of N-O stretching bands (~1530 and 1350 cm-1) and the C-F stretching band (~1200 cm-1). New bands corresponding to the phenyl group's C-H and C=C stretching.
Mass Spec. The molecular ion peak (M+) will correspond to the calculated mass of C12H7BrFNO2. The isotopic pattern for one bromine atom (a 1:1 doublet for M and M+2) will be observed.
Visualizing the Characterization Logic

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Final Confirmation compound Synthesized Derivative nmr NMR (¹H, ¹³C, ¹⁹F) - Confirms connectivity - Verifies F presence/absence compound->nmr Analysis ir IR Spectroscopy - Confirms functional groups (NO₂, C-O, C-F) compound->ir Analysis ms Mass Spectrometry - Confirms Molecular Weight - Confirms Halogen count compound->ms Analysis tlc TLC / GC - Assesses purity nmr->tlc Data Interpretation ir->tlc Data Interpretation ms->tlc Data Interpretation elemental Elemental Analysis - Confirms elemental composition (%C, H, N) tlc->elemental verified Verified Structure & Purity elemental->verified Final Confirmation

Caption: A logical workflow for the structural verification of novel derivatives.

Conclusion

This compound stands out as a highly adaptable platform for synthetic innovation. By understanding the electronically-driven selectivity of its reactive sites, researchers can employ orthogonal strategies like Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling to build molecular complexity in a controlled and predictable manner. The SNAr pathway offers a direct route to heteroatom-linked analogues by targeting the activated C-F bond, while the Suzuki coupling provides a robust method for C-C bond formation at the C-Br positions. A rigorous, multi-technique approach to characterization, with a particular emphasis on 19F NMR, is critical to validating the outcomes of these synthetic endeavors. This guide provides the strategic framework and experimental foresight necessary for the successful exploration of this promising chemical space.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved February 14, 2026, from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved February 14, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved February 14, 2026, from [Link]

  • askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction. Retrieved February 14, 2026, from [Link]

  • Journal of Chemical Education. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved February 14, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 14, 2026, from [Link]

  • AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved February 14, 2026, from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved February 14, 2026, from [Link]

  • StudySmarter. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Dibromo-3-chloro-5-nitrobenzene. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-3-fluoro-5-nitrobenzene. Retrieved February 14, 2026, from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2-difluoro-3-nitrobenzene. Retrieved February 14, 2026, from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved February 14, 2026, from [Link]

Sources

A Comparative Guide to Cross-Coupling Strategies for 1,2-Dibromo-3-fluoro-5-nitrobenzene: A Focus on Suzuki Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value and Challenge of 1,2-Dibromo-3-fluoro-5-nitrobenzene

In the landscape of medicinal chemistry and materials science, polyfunctionalized aromatic scaffolds are indispensable building blocks. This compound is a prime example of such a scaffold, offering multiple reaction sites for diversification. The presence of two non-equivalent carbon-bromine (C-Br) bonds, influenced by the distinct electronic and steric environments created by the nitro and fluoro substituents, presents a significant synthetic challenge: achieving regioselective functionalization.

This guide provides an in-depth comparison of palladium-catalyzed cross-coupling methods for the selective functionalization of this substrate. We will focus on the Suzuki-Miyaura coupling, evaluating its efficiency, and providing a comparative analysis against other cornerstone methods like Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. Our objective is to equip researchers with the foundational knowledge and practical data needed to select the optimal synthetic route for their specific target molecule.

The Core Challenge: Regioselectivity in a Differentiated Dibromide

The efficiency and outcome of any cross-coupling reaction on this compound are dictated by the relative reactivity of the two C-Br bonds. The rate-determining step in most palladium-catalyzed cross-coupling cycles is the initial oxidative addition of the palladium(0) catalyst to the C-Br bond.[1] The selectivity of this step is governed by a combination of electronic and steric factors.

  • Electronic Effects : The potent electron-withdrawing nature of the nitro group (-NO₂) significantly polarizes the aromatic ring. This effect is most pronounced at the ortho and para positions. Consequently, the C2-Br bond, being ortho to the nitro group, is more electron-deficient and thus more electrophilic. This heightened electrophilicity generally lowers the activation energy for oxidative addition, making this site the kinetically favored position for the reaction.[2]

  • Steric Hindrance : The C2-Br bond is flanked by both the nitro and fluoro groups, creating a more sterically congested environment compared to the C1-Br bond. While steric hindrance can sometimes impede catalyst approach, the electronic activation at this position often overrides this effect, especially with appropriately designed catalyst systems.

  • Bond Dissociation Energy (BDE) : The electronic pull of the adjacent nitro group is also expected to weaken the C2-Br bond relative to the C1-Br bond, further favoring its cleavage during oxidative addition.[3]

Therefore, for most cross-coupling reactions, mono-functionalization is predicted to occur selectively at the C2 position.

Caption: Regioselectivity factors for this compound.

Suzuki-Miyaura Coupling: The Versatile Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[4][5] Its popularity stems from the mild reaction conditions, the high functional group tolerance, and the generally low toxicity of the boron-based reagents and byproducts.[4][6]

Causality Behind Experimental Choices

For the mono-arylation of this compound, the goal is to achieve high yield and selectivity at the electronically activated C2 position.

  • Catalyst System : A combination of a palladium source like Pd(OAc)₂ and a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, XPhos, or BrettPhos) is often ideal. These ligands stabilize the Pd(0) active species and facilitate the oxidative addition step, even with deactivated or sterically hindered aryl halides.[7][8] For simpler substrates, Pd(PPh₃)₄ can also be effective.

  • Base : A base is required to activate the organoboron species for transmetalation.[6] An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used in a biphasic solvent system (e.g., toluene/water or dioxane/water), which often provides excellent results.[9]

  • Solvent and Temperature : Solvents like 1,4-dioxane or toluene with an aqueous phase are standard.[9] Moderate heating (80-100 °C) is typically sufficient to drive the reaction to completion without promoting significant side reactions or di-substitution.

Protocol: Selective Mono-arylation via Suzuki Coupling
  • Reagent Preparation : To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition : Add degassed 1,4-dioxane (5 mL) and a degassed 2M aqueous solution of K₂CO₃ (2.0 mL, 4.0 mmol) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis with Alternative Cross-Coupling Methods

While Suzuki coupling is a powerful tool, the optimal reaction choice depends on the specific bond being formed. Below, we compare its performance with other key cross-coupling reactions for functionalizing this compound.

a) Stille Coupling

The Stille reaction couples an organic halide with an organotin compound.[10][11][12]

  • Advantages : Organostannanes are often tolerant of a wide array of functional groups and are not sensitive to moisture.[13] The reaction conditions are generally mild.

  • Disadvantages : The primary drawback is the high toxicity of organotin reagents and the difficulty in removing stoichiometric tin byproducts from the reaction mixture.[11][14]

  • Expected Efficiency : For C-C bond formation, Stille coupling can be highly efficient, with regioselectivity at the C2 position expected, similar to Suzuki coupling. However, the toxicity concerns make it a less favorable choice in many contexts, particularly in drug development.

b) Heck Coupling

The Heck reaction forms a C-C bond by coupling an organic halide with an alkene.[15][16]

  • Advantages : It is an excellent method for introducing vinyl groups and tolerates a broad range of functional groups on the alkene partner.[15]

  • Disadvantages : The reaction often requires higher temperatures than Suzuki coupling, and control of regioselectivity in the alkene insertion step (for non-symmetric alkenes) can be challenging.

  • Expected Efficiency : The Heck reaction is expected to proceed selectively at the C2-Br bond to yield the vinylated product. For simple alkenes like styrene or acrylates, high yields can be anticipated.[17]

c) Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling an organic halide with a terminal alkyne to form internal alkynes.[18][19]

  • Advantages : The reaction is highly efficient and can often be performed under very mild conditions, sometimes at room temperature.[18][20] It provides direct access to the valuable arylalkyne motif.

  • Disadvantages : The classic protocol requires a copper(I) co-catalyst, which can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[21] While copper-free methods exist, they may require more specialized ligands. The reactivity order is C-I > C-Br, so C-Br bonds require slightly more forcing conditions.[22]

  • Expected Efficiency : High efficiency for mono-alkynylation at the C2 position is expected. Careful control of reaction conditions is necessary to minimize homocoupling and prevent di-substitution.

d) Buchwald-Hartwig Amination

This reaction is the leading method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[23][24]

  • Advantages : It has an exceptionally broad scope for both the amine and aryl halide partners and has largely replaced harsher classical methods for C-N bond formation.[23][25]

  • Disadvantages : The nitro group on the substrate is incompatible with some strong bases like KOtBu that are often used in this reaction.[26] Weaker bases like K₃PO₄ or Cs₂CO₃ would be required, which may necessitate higher temperatures or more active catalysts.

  • Expected Efficiency : The reaction is expected to be highly selective for the C2 position. With a suitable choice of a modern, highly active catalyst (e.g., a G3 or G4 palladacycle precatalyst with a biarylphosphine ligand) and an appropriate base, high yields of the corresponding arylamine should be achievable.[25]

Quantitative Data and Protocol Summary

Coupling Method Bond Formed Nucleophile Key Advantages Key Disadvantages Expected Selectivity Typical Conditions
Suzuki-Miyaura C(sp²)-C(sp²)Ar-B(OH)₂Low toxicity, mild conditions, high functional group tolerance.[4][5]Base sensitivity of some substrates.High for C2-BrPd(OAc)₂/SPhos, K₂CO₃, Dioxane/H₂O, 90°C[9]
Stille C(sp²)-C(sp²)Ar-SnR₃Very high functional group tolerance, moisture insensitive.[13]High toxicity of tin reagents, purification challenges.[11][14]High for C2-BrPd(PPh₃)₄, LiCl, THF, 60-80°C
Heck C(sp²)-C(sp²)AlkeneExcellent for vinylation, good functional group tolerance.[15]Can require higher temperatures, potential for alkene isomerization.High for C2-BrPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C
Sonogashira C(sp²)-C(sp)AlkyneMild conditions, direct route to arylalkynes.[18][20]Alkyne homocoupling side reaction with Cu(I) catalyst.[21]High for C2-BrPdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT-60°C
Buchwald-Hartwig C(sp²)-NAmine/AmideBroadest scope for C-N bond formation.[23][24]Substrate's nitro group limits choice of strong bases.[26]High for C2-BrPd precatalyst/Biaryl ligand, K₃PO₄, Toluene, 100°C

Visualizing the Process: Catalytic Cycles and Workflows

A deep understanding of the reaction mechanism and experimental setup is crucial for successful synthesis.

Suzuki_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination prod Ar-Ar' pdiib->prod sub Ar-Br sub->pdiia bor Ar'-B(OR)₂ bor->pdiia base Base base->pdiia

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow start 1. Reagent Assembly inert 2. Establish Inert Atmosphere (Purge with N₂/Ar) start->inert addition 3. Add Degassed Solvents & Base inert->addition reaction 4. Heat and Stir (Monitor by TLC/GC-MS) addition->reaction workup 5. Quench and Aqueous Work-up (Extraction) reaction->workup purify 6. Dry and Concentrate Organic Phase workup->purify end 7. Column Chromatography purify->end

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Outlook

For the regioselective mono-functionalization of this compound, palladium-catalyzed cross-coupling reactions offer a robust and versatile toolkit. The inherent electronic properties of the substrate strongly favor reaction at the C-Br bond positioned ortho to the electron-withdrawing nitro group.

Among the C-C bond-forming reactions, the Suzuki-Miyaura coupling stands out as the most balanced method, offering high efficiency under relatively mild conditions with the significant advantage of low-toxicity reagents and byproducts. While Stille and Heck couplings provide viable alternatives for specific applications (vinylation for Heck, complex fragments for Stille), they come with significant drawbacks, namely toxicity and potentially harsher conditions, respectively.

For heteroatom bond formation, the Sonogashira coupling and Buchwald-Hartwig amination are unparalleled for introducing alkyne and amine functionalities, respectively. The choice between these methods is entirely dependent on the desired final product. In all cases, careful optimization of the catalyst, ligand, base, and temperature is paramount to maximize yield and selectivity while minimizing the formation of di-substituted byproducts.

References

  • Li, J. J. et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. Available from: [Link]

  • Kazi, S. A. et al. (2016). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. ResearchGate. Available from: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Echavarren, A. M. (2009). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • NROChemistry. Heck Coupling. Available from: [Link]

  • PharmaEducation. Stille-Coupling Reaction. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • NROChemistry. Stille Coupling. Available from: [Link]

  • Wikipedia. (2023). Stille reaction. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • SynArchive. Stille Coupling. Available from: [Link]

  • Catellani, M. et al. (2011). Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation. Dalton Transactions. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available from: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Hu, J. & Chen, Q. (2008). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. Available from: [Link]

  • Fairlamb, I. J. S. et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available from: [Link]

  • Fairlamb, I. J. S. et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available from: [Link]

  • Elangovan, A. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available from: [Link]

  • Engle, K. M. & Yu, J.-Q. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available from: [Link]

  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • Sulman, E. et al. (2000). Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis. ResearchGate. Available from: [Link]

  • Kinuta, H. & Diao, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available from: [Link]

  • Trowbridge, A. & Gaunt, M. J. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Angewandte Chemie International Edition. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Corpet, M. & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available from: [Link]

  • Amatore, C. & Jutand, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry. Available from: [Link]

  • Diao, T. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition. Available from: [Link]

  • Fernández-Salas, J. A. et al. (2021). Rhodium-catalysed ortho-alkynylation of nitroarenes. Chemical Science. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to 1,2-Dibromo-3-fluoro-5-nitrobenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural characterization of aromatic intermediates is paramount. Halogenated nitrobenzenes serve as versatile scaffolds for synthesizing complex molecular architectures, owing to the unique reactivity conferred by their substituents. The compound 1,2-Dibromo-3-fluoro-5-nitrobenzene and its positional isomers are critical building blocks, where the arrangement of bromo, fluoro, and nitro groups dictates the molecule's electronic properties and synthetic utility.[1] An incorrect isomer in a synthesis cascade can lead to unintended byproducts, altered biological activity, or compromised material performance.

This guide provides an in-depth spectroscopic comparison of this compound and three of its key positional isomers. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy can be employed to unambiguously differentiate these structurally similar compounds. The focus will be on the causality behind the experimental observations, providing researchers with the foundational knowledge to confidently interpret their own data.

The four isomers under consideration are:

  • Isomer 1: this compound

  • Isomer 2: 1,3-Dibromo-2-fluoro-5-nitrobenzene

  • Isomer 3: 2,4-Dibromo-1-fluoro-5-nitrobenzene

  • Isomer 4: 1,2-Dibromo-4-fluoro-5-nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environment

The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity and coupling constants, J) in a ¹H NMR spectrum provide a detailed fingerprint of the substitution pattern on the benzene ring. The strongly electron-withdrawing nitro group deshields protons in the ortho and para positions, shifting their signals downfield.[2]

Expected ¹H NMR Spectral Data

IsomerStructureAromatic ProtonsExpected SignalsPredicted Splitting Pattern
1: this compound 22H-4: Doublet of doublets (dd), H-6: Doublet of doublets (dd)
2: 1,3-Dibromo-2-fluoro-5-nitrobenzene 22H-4: Doublet (d), H-6: Doublet (d)
3: 2,4-Dibromo-1-fluoro-5-nitrobenzene 22H-3: Doublet (d), H-6: Doublet (d)
4: 1,2-Dibromo-4-fluoro-5-nitrobenzene 22H-3: Doublet (d), H-6: Doublet (d)

Causality:

  • Isomer 1 is expected to show two distinct signals for its two aromatic protons (H-4 and H-6). H-6 is ortho to the nitro group and will be the most downfield. Both protons will exhibit coupling to each other (meta coupling, ⁴JHH) and to the fluorine atom (⁴JHF and ⁴JHF respectively), resulting in complex doublet of doublets patterns.

  • Isomers 2, 3, and 4 each possess a plane of symmetry that simplifies their spectra compared to Isomer 1, but they are still distinguishable. For example, in Isomer 2 , H-4 and H-6 are chemically distinct. H-4 will show a doublet due to coupling with H-6, and H-6 will show a doublet due to coupling with H-4. The key differentiator will be the coupling to fluorine. H-4 has a meta relationship to fluorine (⁴JHF), while H-6 has a para relationship (⁵JHF), which is often smaller or negligible.[3]

  • Similarly, Isomers 3 and 4 will each show two doublets, but the specific chemical shifts and fluorine coupling constants will be unique to their structures, allowing for differentiation. For instance, in Isomer 4 , H-3 is ortho to a bromine and meta to the nitro group, while H-6 is ortho to the nitro group. This will lead to a significantly different chemical shift for H-6 compared to any proton in Isomer 3.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The number of signals reflects the molecular symmetry, and the chemical shifts are highly sensitive to the electronic effects of the substituents.[4] Electron-withdrawing groups like nitro and halogens deshield adjacent carbons, shifting their signals to higher ppm values.[2][4]

Expected ¹³C NMR Signal Count

IsomerStructureUnique CarbonsExpected Signals
1: this compound 66
2: 1,3-Dibromo-2-fluoro-5-nitrobenzene 66
3: 2,4-Dibromo-1-fluoro-5-nitrobenzene 66
4: 1,2-Dibromo-4-fluoro-5-nitrobenzene 66

Causality: All four isomers are asymmetric and are expected to show six distinct signals in the ¹³C NMR spectrum. The key to differentiation lies in the specific chemical shifts and the C-F coupling constants.

  • The carbon atom directly attached to the fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF, typically 240-260 Hz).

  • Carbons two bonds away (ortho) will show a smaller coupling (²JCF, ~20-25 Hz), and carbons three bonds away (meta) will show an even smaller coupling (³JCF, ~5-10 Hz).

  • The ipso-carbon attached to the nitro group will be significantly deshielded (typically >145 ppm).[2]

  • By analyzing the chemical shifts in conjunction with the C-F coupling patterns for all six carbons, an unambiguous assignment for each isomer can be made.

¹⁹F NMR Spectroscopy: A Highly Sensitive Probe

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds.[5] The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it easy to resolve signals from different fluorine environments.[6][7]

Expected ¹⁹F NMR Spectral Data

IsomerSubstituents ortho to FSubstituents meta to FExpected Chemical Shift Range (ppm)
1 Br, C-HBr, NO₂Highly dependent on environment
2 Br, BrC-H, C-HShifted relative to Isomer 1
3 C-H, C-HBr, NO₂Shifted relative to Isomer 1 & 2
4 C-H, NO₂Br, BrShifted relative to Isomer 1, 2 & 3

Causality: Each isomer will produce a single primary signal in the ¹⁹F NMR spectrum (which will be split by coupling to nearby protons). The chemical shift of this signal is exquisitely sensitive to the nature and position of the other substituents on the ring.[8] For example, in Isomer 2 , the fluorine is flanked by two bulky bromine atoms, creating a unique steric and electronic environment compared to Isomer 3 , where it is flanked by two C-H bonds. These differences will result in distinct and predictable chemical shifts, making ¹⁹F NMR a rapid and definitive method for distinguishing these isomers.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, more scans will be required (e.g., 1024 or more). A spectral width of ~250 ppm is standard.[4]

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference them (e.g., TMS at 0.00 ppm for ¹H and ¹³C).

  • Analysis: Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for all spectra to determine the isomeric structure.

Caption: General workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Functional Group and Substitution Pattern Analysis

IR spectroscopy provides information about the vibrational modes of functional groups. While all four isomers will share some common features, subtle differences, particularly in the fingerprint region, can aid in their differentiation.

Key IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch 3100 - 3000Confirms the presence of an aromatic ring.
Asymmetric NO₂ Stretch 1550 - 1475Very strong and characteristic of the nitro group.[9][10]
Symmetric NO₂ Stretch 1360 - 1290Strong and characteristic of the nitro group.[9][10]
Aromatic C=C Stretch 1600 - 1450Multiple bands confirming the benzene ring.
C-F Stretch 1250 - 1000Strong absorption, but can be complex in the fingerprint region.
C-Br Stretch 680 - 515Typically in the low-frequency region of the spectrum.[11]
C-H Out-of-Plane Bending 900 - 690Highly sensitive to the ring substitution pattern.

Causality: The most diagnostic feature in the IR spectrum for distinguishing these isomers is the C-H out-of-plane (OOP) bending region. The number and position of adjacent hydrogen atoms on the ring determine the pattern of these strong absorptions.

  • Isomer 1 has two isolated aromatic protons. This substitution pattern typically gives rise to a strong absorption band in the 900-860 cm⁻¹ region.

  • The other isomers, with different arrangements of protons, will exhibit distinct OOP bending patterns, allowing for tentative identification which should then be confirmed by NMR.

  • The precise frequencies of the strong NO₂ stretches are also sensitive to the electronic environment and can shift slightly between isomers due to changes in conjugation and inductive effects.[9]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands, paying close attention to the NO₂ stretches and the C-H out-of-plane bending region to compare against known patterns for substituted benzenes.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's structure. For isomers, the molecular ion peak will be identical, but the relative abundances of the fragment ions can differ.

Expected Fragmentation Patterns

All isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with an approximate intensity ratio of 1:2:1). The fragmentation pathways are influenced by the stability of the resulting ions and radicals.[12]

  • Molecular Ion (M⁺): Will be observed for all isomers.

  • Loss of NO₂ ([M-46]⁺): A common fragmentation pathway for nitroaromatics.[12]

  • Loss of Br ([M-79/81]⁺): Loss of a bromine radical is a characteristic fragmentation for halogenated compounds.[13]

  • Loss of NO ([M-30]⁺): Another possible fragmentation for nitro groups.[12]

  • Combined Losses: Sequential losses, such as the loss of Br followed by NO₂, can also be observed.

Causality: While the primary fragments may be the same, the relative stability of the fragment ions can vary between isomers. For example, the position of the electron-donating fluorine relative to the positive charge in the [M-Br]⁺ fragment could influence its stability and therefore its abundance in the mass spectrum. These subtle differences in fragment ion intensities can serve as a "fragmentation fingerprint" to help distinguish the isomers, especially when using tandem MS (MS/MS) techniques.[14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV to generate reproducible fragmentation patterns.[15]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and all significant fragment ions.

  • Analysis: Identify the molecular ion peak and confirm the dibromo isotopic pattern. Compare the relative intensities of the major fragment ions (e.g., [M-NO₂]⁺, [M-Br]⁺) between the unknown sample and reference spectra of the isomers.

UV-Visible Spectroscopy: A Complementary Technique

UV-Vis spectroscopy probes the electronic transitions within a molecule. The nitrobenzene chromophore dominates the spectrum, typically showing strong absorptions from π→π* transitions.[16][17]

Expected UV-Vis Absorption Data

FeatureExpected Wavelength Range (nm)
π→π transition250 - 280
n→π transition300 - 350 (weak)

Causality: The position of the bromine and fluorine atoms influences the electronic structure of the nitrobenzene system, causing slight shifts (bathochromic or hypsochromic) in the absorption maximum (λ_max).[18] For example, the degree of steric hindrance between substituents can affect the planarity of the nitro group with the benzene ring, which in turn affects the extent of conjugation and the energy of the electronic transitions. While these shifts are often small and may not be sufficient for unambiguous identification on their own, they can provide valuable complementary data.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a precisely known concentration.

  • Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum to use as a baseline.

  • Sample Spectrum: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε). Compare these values among the different isomers.

Conclusion

Distinguishing between the positional isomers of this compound is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach.

  • NMR (¹H, ¹³C, and ¹⁹F) spectroscopy stands as the most definitive method, providing unambiguous structural information through chemical shifts and spin-spin coupling patterns.

  • IR spectroscopy offers rapid confirmation of functional groups and provides valuable clues about the substitution pattern through the C-H out-of-plane bending vibrations.

  • Mass spectrometry confirms the molecular weight and elemental composition (via isotopic patterns) and offers a "fragmentation fingerprint" that can help differentiate isomers.

  • UV-Vis spectroscopy serves as a complementary technique, revealing subtle electronic differences between the isomers.

By systematically applying these methods and understanding the underlying principles that govern the spectral differences, researchers and drug development professionals can ensure the structural integrity of their chemical intermediates, paving the way for successful and reproducible synthetic outcomes.

References

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[28]

  • Vertex AI Search Result

  • Vertex AI Search Result[29]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[30]

  • Vertex AI Search Result[31]

  • Vertex AI Search Result[32]

  • Vertex AI Search Result[33]

  • Vertex AI Search Result[34]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[35]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[36]

  • Vertex AI Search Result[37]

  • Vertex AI Search Result

  • Vertex AI Search Result[38]

  • Vertex AI Search Result[39]

  • Vertex AI Search Result[40]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[41]

  • Vertex AI Search Result[42]

  • Vertex AI Search Result[43]

  • Vertex AI Search Result[44]

  • Vertex AI Search Result[45]

Sources

Precision Cytotoxicity Profiling of Halogenated Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated nitrobenzene derivatives (HNBs) represent a paradox in chemical biology: they are indispensable intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, yet they pose significant environmental and physiological risks. For researchers and drug developers, accurately assessing the cytotoxicity of these compounds is not merely a regulatory checkbox—it is a complex challenge fraught with experimental artifacts.[1]

This guide moves beyond standard protocols to address the specific physicochemical properties of HNBs—namely, their hydrophobicity (logP) and electrophilicity (LUMO energy). We compare the performance of standard viability assays (MTT, LDH, ATP) specifically for this chemical class and provide a self-validating workflow to eliminate common false negatives caused by nitro-reduction interference.

Part 1: The Chemical Landscape & SAR Logic

To predict toxicity, one must understand the molecule's "intent." The cytotoxicity of HNBs is governed principally by two factors: bioavailability (driven by lipophilicity) and reactivity (driven by electrophilic attack on cellular macromolecules).

Structure-Activity Relationship (SAR)

The addition of halogen atoms (F, Cl, Br, I) to the nitrobenzene core alters the electron density of the ring.

  • The Halogen Effect: Increasing the size of the halogen (F < Cl < Br < I) generally increases lipophilicity (logP), facilitating membrane permeation.

  • The Nitro Effect: The nitro group is a strong electron-withdrawing group (EWG). When coupled with a halogen, it creates an electron-deficient ring susceptible to nucleophilic attack by cellular thiols (e.g., Glutathione) or enzymatic reduction.

Expert Insight: While iodine derivatives are often more lipophilic, chlorine derivatives (e.g., 2,4-Dinitrochlorobenzene) often exhibit higher acute reactivity due to the stability of the chloride leaving group in nucleophilic aromatic substitutions (


).

SAR_Logic Substituent Halogen Substitution (Cl, Br, I) LogP Increased Lipophilicity (LogP) Substituent->LogP Steric/Hydrophobic Effect LUMO Lowered LUMO Energy (Increased Electrophilicity) Substituent->LUMO Electronic Effect Uptake Enhanced Cellular Uptake LogP->Uptake Reactivity Enzymatic Nitro-Reduction & Protein Adduction LUMO->Reactivity Uptake->Reactivity Intracellular Availability Toxicity Cytotoxicity (Apoptosis/Necrosis) Uptake->Toxicity Reactivity->Toxicity

Figure 1: The dual-driver model of HNB toxicity. Lipophilicity controls access, while electrophilicity dictates damage.

Part 2: Comparative Assay Performance

Choosing the right assay is critical. HNBs possess a unique "Achilles' heel" for colorimetric assays: the nitro group itself can act as a redox sink.

The "False Viability" Trap

Standard tetrazolium assays (MTT, MTS) rely on cellular dehydrogenases to reduce the dye to a colored formazan. However, nitro compounds can non-enzymatically reduce tetrazolium salts or alter mitochondrial electron transport, leading to artificial signal amplification. This makes toxic compounds appear non-toxic (False Negative for toxicity).

Performance Matrix: HNB Assessment
FeatureMTT / MTS (Tetrazolium) Neutral Red Uptake (NRU) ATP Luminescence LDH Release
Primary Target Mitochondrial ActivityLysosomal IntegrityCellular Energy (ATP)Membrane Integrity
Sensitivity for HNBs ModerateHigh Very High Low (Late stage)
Interference Risk High (Direct reduction of dye by test compound)Low (Dye binding is physical, not redox)Low (Luciferase is specific)Moderate (Enzyme inhibition)
Throughput HighMedium (Wash steps required)HighHigh
Cost Efficiency ExcellentGoodPoor (Expensive reagents)Good
Verdict Use with Caution (Requires cell-free controls)Recommended Validator Gold Standard (If budget allows)Secondary Confirmation

Part 3: Validated Experimental Protocol

To ensure scientific integrity, we utilize a Dual-Control MTT Workflow . This protocol explicitly accounts for the chemical interference described above.

Reagents
  • Cell Line: HepG2 (Human liver carcinoma) or Tetrahymena pyriformis (Standard ecotox model).

  • Solvent: DMSO (Final concentration < 0.5% to prevent solvent toxicity).

  • Positive Control: 1-Chloro-2,4-dinitrobenzene (CDNB) – a known potent sensitizer.

Step-by-Step Workflow

1. Cell Seeding: Seed cells in 96-well plates (e.g.,


 cells/well for HepG2). Incubate for 24h to allow attachment.

2. Compound Preparation (The Critical Step): Prepare serial dilutions of HNB derivatives in serum-free media.

  • Crucial: Prepare a duplicate "Cell-Free Plate" containing the same compound dilutions but no cells . This measures chemical interaction with the dye.[1][2]

3. Exposure: Treat cells for 24h or 48h.

4. The Assay (MTT Addition): Add MTT reagent (0.5 mg/mL) to both the Cell Plate and the Cell-Free Plate . Incubate for 3-4 hours at 37°C.

5. Solubilization & Readout: Dissolve formazan crystals (using DMSO or SDS-HCl). Measure Absorbance at 570 nm (reference 630 nm).

6. Data Correction Logic:



If


 is significant (>10% of signal), the MTT assay is invalid for this derivative; switch to ATP or Neutral Red.

Protocol_Workflow cluster_plates Parallel Processing Start Start: Experimental Design Seed Seed Cells (96-well) + 24h Recovery Start->Seed Prep Prepare HNB Dilutions (0.1 - 1000 µM) Seed->Prep PlateA Plate A: Cells + Compound Prep->PlateA PlateB Plate B: No Cells + Compound (Interference Control) Prep->PlateB MTT Add MTT Reagent 3h Incubation PlateA->MTT PlateB->MTT Read Measure Absorbance (570nm) MTT->Read Calc Calculate Net OD: (Plate A) - (Plate B) Read->Calc Decision Is Plate B Signal > 10%? Calc->Decision Valid Valid Data: Calculate IC50 Decision->Valid No Invalid Invalid Assay: Switch to ATP/Neutral Red Decision->Invalid Yes

Figure 2: Self-validating workflow detecting chemical interference before data interpretation.

Part 4: Mechanistic Insights & Data Interpretation

When analyzing results, HNBs typically induce toxicity via Oxidative Stress and Mitochondrial Dysfunction .

The Mechanism[1][3]
  • Nitro-Reduction: Intracellular nitroreductases convert the

    
     group into a nitroanion radical (
    
    
    
    ).
  • Redox Cycling: This radical donates an electron to Oxygen (

    
    ), creating Superoxide (
    
    
    
    ), and reverts to the parent compound. This "futile cycle" depletes cellular NADPH.
  • Electrophilic Attack: Halogenated derivatives (especially chloro- and fluoro-) can undergo

    
     reactions with protein thiols, depleting Glutathione (GSH).
    
Representative Data Trends (HepG2 Model)

Note: Values are representative of literature trends for comparative purposes.

CompoundStructureLogP (approx)IC50 (24h)Toxicity Driver
Nitrobenzene Parent1.85> 2000 µMLow reactivity
2-Chloronitrobenzene Ortho-Cl2.24~ 650 µMSteric hindrance reduces reactivity
4-Chloronitrobenzene Para-Cl2.39~ 350 µMAccessible electrophile
1-Chloro-2,4-dinitrobenzene Dinitro-Cl2.05< 10 µM Extreme electrophile (GSH depletion)

Interpretation:

  • Polynitro > Mononitro: Adding a second nitro group (as in CDNB) drastically increases electrophilicity, lowering the IC50 (increasing toxicity) by orders of magnitude.

  • Para > Ortho: Para-substituted isomers are often more toxic than ortho- isomers because the ortho- position suffers from steric hindrance, which impedes enzymatic reduction or nucleophilic attack.

Mechanism HNB Halogenated Nitrobenzene Radical Nitroanion Radical HNB->Radical Reduction GSSG GSSG (Depleted) HNB->GSSG Direct SNAr (if Halogenated) Enzyme Nitroreductase (NADPH dependent) Enzyme->Radical Radical->HNB Redox Cycling ROS Superoxide (ROS) Radical->ROS Electron Transfer to O2 O2 Molecular Oxygen Damage Lipid Peroxidation & DNA Damage ROS->Damage GSH Glutathione (GSH) GSH->GSSG GSSG->Damage Loss of Protection

Figure 3: The oxidative stress pathway induced by nitroaromatic redox cycling.

References

  • Cronin, M. T., et al. (2002). "Structure-toxicity relationships for the effects of 1-chloro-2,4-dinitrobenzene on algal growth." Environmental Toxicology and Chemistry.

  • National Toxicology Program (NTP). (1993). "NTP Technical Report on the Toxicity Studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene." NIH Publication No. 93-3346.

  • Berridge, M. V., et al. (2005). "Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction." Biotechnology Annual Review.

  • Lang, P. Z., et al. (1996).[3] "QSAR for the acute toxicity of nitroaromatics to the carp." Chemosphere.[3]

  • Repetto, G., et al. (2008). "Neutral red uptake assay for the estimation of cell viability/cytotoxicity."[4][5] Nature Protocols.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-3-fluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-3-fluoro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.